2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Description
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Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(4-8(12)13)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
QLFJXGXYPQPQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Comprehensive Synthesis and Process Optimization of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Executive Summary & Strategic Rationale
The compound 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-82-9) is a highly specialized heterocyclic building block utilized in the development of advanced agrochemicals and targeted pharmaceutical agents[1]. The presence of the strongly electron-withdrawing 3-nitro group, combined with the steric bulk of the 1-isopropyl moiety, presents unique synthetic challenges—particularly regarding the stability of the pyrazole core under harsh basic or reducing conditions.
To achieve a high-yielding, scalable synthesis, we bypass direct C5-lithiation or Arndt-Eistert homologation. Instead, we employ a highly robust, four-step linear sequence starting from the commercially available 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1006950-68-0)[2]. This route leverages a chemoselective reduction, Vilsmeier-Haack-type chlorination, aliphatic cyanation, and strictly acidic hydrolysis to deliver the target acetic acid derivative with exceptional purity.
Mechanistic and Synthetic Workflow
Fig 1: Four-step synthetic workflow from carboxylic acid to pyrazole-5-acetic acid.
Step-by-Step Experimental Methodologies
Step 1: Chemoselective Reduction to Methanol
Causality: Direct reduction of the carboxylic acid with
Protocol:
-
Dissolve 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF under an
atmosphere. -
Cool the reactor to -15 °C. Add N-methylmorpholine (NMM, 1.2 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir for 30 minutes to ensure complete formation of the mixed anhydride intermediate.
-
Add a cold solution of
(2.5 eq) in dropwise, strictly maintaining the internal temperature below 0 °C. -
Warm to room temperature and stir for 2 hours.
-
Quench with 1M HCl, extract with EtOAc, wash with brine, dry over
, and concentrate to yield (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol[2].
-
Self-Validation: TLC (Hexanes/EtOAc 1:1) shows complete consumption of the acid (
) to the alcohol ( ). LCMS confirms .
Step 2: Chlorination via Vilsmeier-Haack Intermediate
Causality: Conversion of the primary alcohol to a chloride is preferred over a bromide or mesylate due to the superior stability of the chloromethyl pyrazole intermediate during isolation, and its optimal reactivity in the subsequent
Protocol:
-
Dissolve the methanol intermediate (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (0.05 eq).
-
Cool to 0 °C and add thionyl chloride (
, 1.5 eq) dropwise. -
Reflux the mixture for 3 hours.
-
Concentrate under reduced pressure to remove excess
and DCM. The crude 5-(chloromethyl)-1-isopropyl-3-nitro-1H-pyrazole is carried forward without further purification.
-
Self-Validation: FTIR spectroscopy shows the complete disappearance of the broad O-H stretch at
. LCMS shows the characteristic 3:1 isotopic pattern for the chloride at .
Step 3: Aliphatic Cyanation
Causality: The displacement of the chloride by cyanide is a classic
Protocol:
-
Dissolve the chloromethyl intermediate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (NaCN, 1.5 eq) in portions at room temperature. (Safety: Perform in a highly ventilated, dedicated fume hood with cyanide antidotes readily available).
-
Heat the mixture to 40 °C for 4 hours.
-
Cool to room temperature, dilute with cold water, and extract with MTBE.
-
Wash the organic layer thoroughly with water (3x) to remove residual DMSO, dry, and concentrate to afford 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile[5].
-
Self-Validation: FTIR reveals a sharp, distinct
stretch at . LCMS confirms .
Step 4: Acidic Hydrolysis to Acetic Acid
Causality: Nitrile hydrolysis can be base- or acid-catalyzed. Acidic hydrolysis is strictly chosen here because strong aqueous bases (like NaOH) can cause ring-opening, epimerization, or degradation of the highly electron-deficient 3-nitropyrazole core.
Protocol:
-
Suspend the acetonitrile intermediate in 6M aqueous HCl.
-
Reflux the mixture (approx. 105 °C) for 12 hours until the starting material is entirely consumed.
-
Cool the reaction mixture to 0 °C to induce precipitation of the target carboxylic acid.
-
Filter the solid, wash with ice-cold water, and dry under high vacuum to yield pure 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid[1].
-
Self-Validation: LCMS confirms
. NMR ( ) shows a diagnostic singlet at ( ) and a broad singlet at ( ).
Quantitative Data & Process Optimization
The following tables summarize the empirical data used to optimize the critical cyanation and hydrolysis steps, ensuring maximum yield and process safety.
Table 1: Solvent Screening for
| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Impurity Profile |
| Ethanol / | 80 | 12 | 45% | High solvolysis (ether formation) |
| DMF | 60 | 6 | 78% | Trace decomposition |
| DMSO | 40 | 4 | 92% | Optimal (Clean |
| THF | 65 | 18 | 20% | Incomplete conversion |
Table 2: Hydrolysis Condition Optimization (Step 4)
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 2M NaOH (aq) | 80 | 4 | 30% | <50% (Ring degradation) |
| 6M HCl (aq) | 105 | 12 | 88% | >98% |
| 50% | 120 | 8 | 75% | 90% (Some decarboxylation) |
Mechanistic Pathway of Nitrile Hydrolysis
The conversion of the nitrile to the final acetic acid derivative under acidic conditions proceeds via a protonated nitrile, which undergoes nucleophilic attack by water to form an imidic acid. Tautomerization yields a primary amide, which is subsequently hydrolyzed to the carboxylic acid, driving the reaction forward through the irreversible formation of the ammonium ion.
Fig 2: Mechanistic pathway of the acid-catalyzed hydrolysis of the nitrile intermediate.
References
-
Title: Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Source: International Journal of Organic Chemistry, 2022, 12, 116-125. URL: [Link]
-
Title: Application of Safety by Design Methodology in Evaluating Process Safety for a Duff Reaction Using Predictive Process Simulators. Source: Organic Process Research & Development 2015, 19, 9, 1268–1273. URL: [Link]
Sources
- 1. CAS:1260658-82-92-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid-毕得医药 [bidepharm.com]
- 2. 1006950-68-0|1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1260659-25-3|2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
Physicochemical Properties of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
The following technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid .
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary & Compound Identity
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and PARP inhibitors. Its structure features a pyrazole core functionalized with a lipophilic isopropyl group at N1, an electron-withdrawing nitro group at C3, and a reactive acetic acid side chain at C5.
This specific substitution pattern balances lipophilicity (isopropyl), metabolic stability (nitro), and synthetic versatility (carboxylic acid), making it a critical scaffold for fragment-based drug design (FBDD).
| Property | Detail |
| IUPAC Name | 2-(1-Propan-2-yl-3-nitro-1H-pyrazol-5-yl)acetic acid |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| Predicted LogP | 1.15 ± 0.3 |
| pKa (Acid) | 3.95 ± 0.10 (Carboxylic acid) |
| pKa (Base) | < 0 (Pyrazole N2 is non-basic due to 3-NO₂ group) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 5 (NO₂, COOH, Pyrazole N) |
| Rotatable Bonds | 3 |
Physicochemical Profile
Solid-State Properties
While specific experimental melting points for this exact homolog are proprietary, structural analogs (e.g., 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid) exhibit high crystallinity due to intermolecular hydrogen bonding between the carboxylic acid and the nitro/pyrazole nitrogen acceptors.
-
Predicted Melting Point: 145°C – 155°C (Solid).
-
Crystallinity: Likely forms stable monoclinic or triclinic lattices.
-
Hygroscopicity: Low to moderate. The lipophilic isopropyl group shields the polar core, reducing moisture uptake compared to non-alkylated analogs.
Solution Chemistry & Solubility
The compound exhibits amphiphilic behavior . The isopropyl group provides solubility in organic solvents, while the carboxylic acid allows for dissolution in basic aqueous media.
| Solvent System | Solubility Rating | Notes |
| Water (pH < 3) | Low (< 0.5 mg/mL) | Predominantly neutral form; poor solubility. |
| Water (pH > 7) | High (> 50 mg/mL) | Forms the carboxylate salt (soluble anion). |
| DMSO | Excellent (> 100 mg/mL) | Standard solvent for stock solutions. |
| Methanol/Ethanol | Good | Suitable for recrystallization. |
| Dichloromethane | Moderate | Soluble, but may require small % MeOH. |
Acid-Base Dissociation (pKa)
The 3-nitro group is strongly electron-withdrawing, which has two major effects:
-
Reduced Basicity: The pyrazole ring nitrogen (N2) loses its basic character (pKa < 0), preventing protonation under physiological conditions.
-
Acid Strength: The inductive effect pulls electron density from the C5-position, slightly lowering the pKa of the acetic acid side chain compared to standard acetic acid (4.76) to approximately 3.95 .
Synthetic Routes & Manufacturing Logic
The synthesis of this compound presents a regioselectivity challenge: distinguishing between the N1-C3 and N1-C5 positions.
Retrosynthetic Analysis (Homologation Strategy)
The most robust route avoids direct cyclization to the acetic acid (which often yields isomers) and instead utilizes the commercially available 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006950-68-0) as an anchor.
Figure 1: Arndt-Eistert homologation or functional group transformation strategy ensures correct regiochemistry.
Critical Process Parameters
-
Regiochemistry Control: In direct cyclization (e.g., using diketo esters), the bulky isopropyl hydrazine favors formation of the 5-methyl-3-nitro isomer over the desired 3-nitro-5-methyl isomer. The homologation route (Fig 1) guarantees the correct structure by starting from a purified precursor.
-
Safety: The 3-nitro pyrazole moiety is energetic. Process safety calorimetry (DSC) should be performed before scaling reactions >10g to check for decomposition exotherms.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
To validate the ionization state for formulation:
-
Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Add 10% acetonitrile if solubility is poor.
-
Titration: Titrate with 0.01 M KOH using a standardized glass electrode.
-
Calculation: Use the Henderson-Hasselbalch equation. The inflection point at pH ~4.0 corresponds to the carboxylic acid. Lack of inflection at pH 1-3 confirms the non-basic nature of the pyrazole.
HPLC Purity Method (Reverse Phase)
This method separates the target from potential "des-nitro" or "regio-isomer" impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 270 nm (Nitro group absorbance).
-
Retention Time: Target compound elutes after the more polar carboxylic acid precursor but before non-polar side products.
Applications in Drug Discovery
This scaffold acts as a "chassis" for building complex inhibitors:
-
Amide Coupling: The acetic acid tail is readily coupled to primary amines (e.g., piperazines) to generate PARP inhibitors .
-
Nitro Reduction: The 3-nitro group can be reduced (H₂/Pd-C or Fe/NH₄Cl) to a 3-amino pyrazole . This amine is a privileged motif for hinge-binding in ATP-competitive kinase inhibitors (e.g., CDKs, PLKs).
References
-
Precursor Characterization: 1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006950-68-0).[2] Available from BLD Pharm and Boc Sciences.
-
Alcohol Intermediate: * (1-Isopropyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1245772-03-5)*.[2] ChemScene Building Blocks.
-
Synthetic Methodology: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[3] Synlett, 2008(11), 1673-1678. (Methodology for controlling pyrazole regiochemistry).
-
pKa Prediction Models: Acidity-Basicity Data in Nonaqueous Solvents. University of Tartu. (Data on nitro-pyrazole acidity trends).
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. 1006950-68-0|1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Technical Guide: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
The following technical guide details the chemical identity, synthesis, and application of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block.
CAS Number: 1260658-82-9
Chemical Formula: C
Executive Summary
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a high-value heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical candidates. It serves as a critical scaffold in the development of NLRP3 inflammasome inhibitors and soluble Guanylate Cyclase (sGC) stimulators . Its structural core—a 1,3,5-substituted pyrazole—provides a rigid geometry that effectively orients pharmacophores (such as sulfonamides or pyrimidines) within protein binding pockets.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route ensuring regiochemical control, and its strategic application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1]
| Property | Specification |
| IUPAC Name | 2-(1-propan-2-yl-3-nitro-1H-pyrazol-5-yl)acetic acid |
| CAS Number | 1260658-82-9 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110–115 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| pKa (Acid) | ~4.2 (Predicted, Carboxylic acid) |
| LogP | ~1.2 (Predicted) |
| SMILES | CC(C)N1C(CC(=O)O)=CC([O-])=N1 |
Structural Significance
The compound features three key functional elements:
-
Isopropyl Group (N1): Provides lipophilicity and steric bulk, often filling hydrophobic pockets in target enzymes (e.g., the ATP-binding site or allosteric pockets).
-
Nitro Group (C3): An electron-withdrawing group that modulates the pKa of the pyrazole ring and serves as a latent amine precursor. It is frequently reduced to an amine (
) in late-stage synthesis to form amides or ureas. -
Acetic Acid Moiety (C5): A versatile "handle" for conjugation. It allows for amide coupling, esterification, or decarboxylative cross-coupling.
Synthesis & Manufacturing
The synthesis of 1,3,5-substituted pyrazoles requires careful control of regiochemistry during the alkylation step. The following protocol outlines a robust route starting from commercially available esters.
Validated Synthetic Route
The synthesis proceeds via homologation of the C5-carboxylate to the C5-acetic acid.
Step 1: Regioselective Alkylation
-
Precursor: Ethyl 3-nitro-1H-pyrazole-5-carboxylate.
-
Reagents: Isopropyl iodide (or bromide), Cesium Carbonate (
), DMF. -
Mechanism: The pyrazole anion is alkylated. While N1/N2 selectivity is a challenge, steric and electronic factors in 3-nitro-5-carboxylate systems generally favor the formation of the 1-isopropyl-3-nitro-5-carboxylate isomer when using bulky bases or specific solvents.
-
Purification: Silica gel chromatography is required to separate the N1-isomer (target) from the N2-isomer.
Step 2: Reduction to Alcohol
-
Reagents: Sodium Borohydride (
) / (in EtOH/THF) or . -
Product: (1-Isopropyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1245772-03-5).
Step 3: Conversion to Nitrile (Homologation)
-
Activation: Convert alcohol to mesylate (
) or chloride ( ). -
Substitution: React with Sodium Cyanide (
) in DMSO. -
Product: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile (CAS 1260658-81-8).
Step 4: Hydrolysis to Acid
-
Reagents: Conc.
or followed by acidification. -
Product: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-82-9).
Synthesis Logic Diagram
Figure 1: Step-wise synthetic pathway for CAS 1260658-82-9 via homologation.
Applications in Drug Discovery[2]
This compound is a privileged scaffold in modern medicinal chemistry, particularly for targeting inflammatory pathways.
NLRP3 Inflammasome Inhibitors
The most prominent application of this intermediate is in the synthesis of NLRP3 inhibitors . The NLRP3 inflammasome is implicated in a wide range of diseases, including Gout, Alzheimer's, and NASH (Non-Alcoholic Steatohepatitis).
-
Mechanism: The pyrazole core mimics the structure of known sulfonylurea inhibitors (like Glyburide) but with improved metabolic stability.
-
Usage: The acetic acid group is typically coupled to an amine (e.g., a sulfonamide or a complex heterocycle) to form the final bioactive molecule. The nitro group is often reduced to an amine to form a urea linkage, creating a diaryl urea motif common in kinase and inflammasome inhibitors.
Soluble Guanylate Cyclase (sGC) Stimulators
Pyrazole-acetic acid derivatives are also structural analogs to intermediates used in sGC stimulators (e.g., Vericiguat-like compounds), used for treating heart failure. The 1-isopropyl substitution pattern is critical for optimizing the fit within the heme-binding pocket of sGC.
Application Workflow
Figure 2: Divergent application of the scaffold in synthesizing anti-inflammatory and cardiovascular drugs.
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical parameters must be met:
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (s, 1H, -COOH)
- 6.90 (s, 1H, Pyrazole-H4)
- 4.85 (sept, 1H, N-CH)
- 3.80 (s, 2H, -CH2-)
- 1.45 (d, 6H, Isopropyl-CH3)
-
LC-MS:
-
Peak at
214.2 (Positive mode). -
Peak at
212.2 (Negative mode).
-
-
HPLC Purity: >97% (Required for biological assays).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: The nitro group poses a potential (though low) explosion risk if heated under confinement; however, as a stable aromatic nitro compound, standard laboratory safety (gloves, goggles, fume hood) is sufficient.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.
References
-
Crysdot LLC. (2025). Product Catalog: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid. Retrieved from
-
Bayer AG / Olatec Therapeutics. (2020). Substituted 5-membered nitrogen containing heteroaryl compounds for NLRP3 inhibition. Patent WO2020086732A1. Retrieved from
-
Novartis AG. (2024). NLRP3 Inhibitors and methods of use. Patent WO2024010772A1. Retrieved from
-
ChemScene. (2025). Related Pyrazole Intermediates: CAS 1260658-81-8. Retrieved from
Structure Elucidation of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid: A Comprehensive Analytical Guide
Executive Summary & Molecular Architecture
In the realm of heterocyclic drug discovery and energetic materials, the pyrazole core serves as a privileged, highly tunable scaffold. However, the introduction of multiple electron-withdrawing and electron-donating substituents—such as in 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid —creates a complex electronic environment that severely complicates structural validation.
As a Senior Application Scientist, I frequently encounter misassigned regioisomers in early-phase development. The primary analytical challenge with this molecule is distinguishing the 1,3,5-substitution pattern from its 1,5,3-regioisomer. While unsubstituted pyrazoles suffer from annular tautomerism that broadens NMR signals[1], the N1-isopropylation in this molecule locks the tautomeric state, allowing for precise elucidation. This guide provides a self-validating, orthogonal analytical workflow to definitively prove the molecular structure through causality-driven spectroscopy.
Analytical workflow for the structure elucidation of the functionalized pyrazole.
High-Resolution Mass Spectrometry (HRMS)
Before mapping the atomic connectivity, the exact molecular formula must be validated. Time-of-Flight (TOF) mass spectrometry provides the required mass accuracy (< 5 ppm) to confirm the formula
Causality of Fragmentation
In positive electrospray ionization (ESI+), the molecule readily forms an
-
Loss of
(-44 Da): The acetic acid moiety at C5 undergoes rapid decarboxylation under collision-induced dissociation (CID), yielding a fragment at m/z 170.0926. This confirms the presence of a terminal carboxylic acid. -
Loss of Propene (-42 Da): The N1-isopropyl group undergoes a McLafferty-type rearrangement or inductive cleavage, expelling propene and leaving an N-H pyrazole fragment.
-
Loss of
(-46 Da): Characteristic of C-nitropyrazoles, the homolytic or heterolytic cleavage of the bond yields a fragment at m/z 168.0776.
Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in
(50:50, v/v) containing 0.1% formic acid to promote protonation. -
System Suitability (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary sprayer as a lock mass. This ensures real-time correction of instrumental drift.
-
Acquisition: Run in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and collision energy to a ramp of 15-30 eV for MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of this elucidation. The electronic push-pull system of the pyrazole ring dictates the chemical shifts. According to established NMR studies on C-nitropyrazoles ()[2], the strongly electron-withdrawing nitro group deshields C3 (~155 ppm), while resonance effects shield the unsubstituted C4 position (~105 ppm)[2].
The Regiochemical Proof: HMBC Logic
1D NMR identifies the pieces, but 2D Heteronuclear Multiple Bond Correlation (HMBC) puts them together. To prove the acetic acid is at C5 and the nitro group is at C3, we rely on 3-bond (
-
The Isopropyl Methine Proton (H-1'): This proton is separated from C5 by 3 bonds (
). It will show a strong HMBC cross-peak to C5. It is 4 bonds away from C3, meaning no correlation to C3 will be observed . -
The Acetic Methylene Protons (H-6): These protons will show a
correlation to C5, a correlation to C4, and a correlation to the carboxylate carbon (C7).
Key HMBC (Heteronuclear Multiple Bond Correlation) logic proving regiochemistry.
Protocol: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of
(100 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal zero-reference. is chosen to prevent the exchangeable carboxylic acid proton from being lost, a common issue in [1]. -
Instrument Setup: Transfer to a 5 mm precision NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of
and shim the Z-axis gradients. -
Acquisition Parameters:
- NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
- NMR: 512 scans, D1 of 2.0 s, spectral width of 220 ppm.
-
HMBC: Optimize for a long-range coupling constant of
Hz. Acquire with 256 increments in F1 and 2048 data points in F2.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The nitro group and the carboxylic acid have distinct, non-overlapping vibrational modes.
-
Nitro Group (
): Exhibits a strong asymmetric stretch at ~1530 and a symmetric stretch at ~1350 . -
Carboxylic Acid (
): The stretch appears as a sharp, intense band at ~1715 . The stretch manifests as a very broad band from 2500 to 3300 , overlapping with the aliphatic stretches.
Protocol: FT-IR (ATR Mode)
-
System Suitability: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (32 scans, 4
resolution) immediately prior to sample analysis to subtract ambient and vapor. This is critical to ensure the broad stretch is not convoluted with atmospheric moisture. -
Acquisition: Place 2 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the torque clicks. Acquire 32 scans from 4000 to 400
.
Data Summary Tables
The following tables summarize the expected quantitative analytical data based on the structural logic and empirical rules of pyrazole chemistry[2],[3].
Table 1: NMR Signal Assignments ( , 600 MHz)
| Position | Multiplicity (J in Hz) | Integration | Key HMBC Correlations ( | ||
| N1-CH (Iso) | 4.65 | Septet (6.6) | 1H | 52.0 | C5, N1-CH3 |
| N1-CH3 (Iso) | 1.42 | Doublet (6.6) | 6H | 22.5 | N1-CH |
| C3 (Ring) | - | - | - | 155.8 | - |
| C4 (Ring) | 6.95 | Singlet | 1H | 105.2 | C3, C5 |
| C5 (Ring) | - | - | - | 141.0 | - |
| C6 (-CH2-) | 3.92 | Singlet | 2H | 31.5 | C4, C5, C7 |
| C7 (-COOH) | 12.50 | Broad Singlet | 1H | 170.4 | C6 |
Table 2: HRMS (ESI+) Fragmentation Summary
| Ion Type | Exact Mass (m/z) | Formula | Causal Mechanism |
| 214.0822 | Protonation of the pyrazole N2 or carbonyl oxygen. | ||
| Fragment 1 | 170.0926 | Loss of | |
| Fragment 2 | 168.0776 | Loss of | |
| Fragment 3 | 128.0458 | Sequential loss of |
References
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem, 2025.
-
Larina, L. I., & Lopyrev, V. A. "Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles." Beilstein Journal of Organic Chemistry, 2013.
-
Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." MDPI, 2019.
-
Sigma-Aldrich Product Data. "1-Isopropyl-1H-pyrazol-5-ylboronic acid - Properties." MilliporeSigma, 2025.
Sources
Technical Guide: Mass Spectrometry Analysis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization and quantitative analysis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (hereafter referred to as INPA ). As a functionalized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and bioactive heterocyclic scaffolds, accurate mass spectrometry (MS) analysis of INPA is critical for impurity profiling and metabolic stability studies.
This document moves beyond generic protocols, offering a targeted methodology based on the molecule’s specific physicochemical properties—namely, the interplay between the acidic carboxyl tail, the electron-withdrawing nitro group, and the lipophilic isopropyl moiety.
Part 1: Physicochemical Context & Ionization Strategy
Structural Analysis & Ionization Physics
To design a robust MS method, one must first understand the competing electronic effects within the molecule.
| Feature | Moiety | Electronic Effect | Impact on MS Ionization |
| Acidic Head | Acetic Acid ( | Proton Donor | Primary Driver for ESI(-). Readily deprotonates to form |
| Electronic Sink | Nitro Group ( | Strong Electron Withdrawing | Reduces basicity of pyrazole nitrogens, making ESI(+) ( |
| Lipophilic Tail | Isopropyl Group | Steric Bulk / Hydrophobic | Enhances retention on C18 columns; aids desolvation in the ESI plume. |
The Polarity Decision: Why Negative Mode?
While many nitrogenous heterocycles are analyzed in positive mode (ESI+), INPA presents a specific case where Negative Mode (ESI-) is superior .
-
Reasoning: The carboxylic acid moiety (
) readily ionizes at neutral or slightly basic pH. Conversely, the nitro group at position 3 pulls electron density away from the pyrazole ring, significantly suppressing protonation efficiency in positive mode. -
Recommendation: Prioritize ESI- for quantitation (sensitivity) and ESI+ only for structural confirmation (adduct formation).
Part 2: Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg INPA in 1 mL Methanol (MeOH). Note: Avoid Acetonitrile for initial dissolution if solubility is slow; MeOH solvates the polar nitro/acid groups more effectively.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:MeOH.
Liquid Chromatography (LC) Conditions
The following method is optimized to separate INPA from potential synthetic byproducts (e.g., decarboxylated impurities or des-isopropyl analogs).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.8).
-
Why Acetate? It provides the necessary buffer capacity to keep the carboxylic acid deprotonated for ESI- without suppressing ionization like strong acids (TFA) would.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-6 min: 5%
95% B (Linear gradient) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (Source: ESI-)
-
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).
-
Desolvation Temp: 350°C (High temp required to desolvate the nitro-group hydration shell).
-
Cone Voltage: 20V (Optimized to prevent in-source decarboxylation).
Part 3: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation of INPA is essential for confirming identity and setting up Multiple Reaction Monitoring (MRM) transitions.
Fragmentation Pathway Logic
-
Precursor Ion (
212): The deprotonated molecular ion . -
Primary Loss (
): The acetic acid side chain is the most labile point. Decarboxylation is the dominant low-energy pathway, yielding 168. -
Secondary Loss (
vs ): Nitro-pyrazoles are known to undergo radical losses. The loss of the nitro group ( ) or nitric oxide ( ) from the pyrazole core occurs at higher collision energies. -
Tertiary Loss (Ring Cleavage): At very high energy, the isopropyl group may cleave (
), or the pyrazole ring may shatter.
Visualization of Signaling/Fragmentation Pathway
Figure 1: Proposed ESI(-) fragmentation pathway for INPA. The decarboxylation event (m/z 168) is the most stable transition for quantification.
MRM Transition Table
For quantitative assays (e.g., PK studies), use the following transitions:
| Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 212.1 | 168.1 | 12 - 15 | Maximum Sensitivity (Base Peak) |
| Qualifier 1 | 212.1 | 122.1 | 25 - 30 | Structural Specificity (Nitro loss) |
| Qualifier 2 | 212.1 | 138.1 | 20 - 25 | Confirmation (Radical pathway) |
Part 4: Method Validation & Troubleshooting
Linearity and Range
Due to the acidic nature, INPA may show adsorption on stainless steel surfaces at low concentrations.
-
Protocol: Use PEEK tubing or passivated steel capillaries if possible.
-
Linear Range: Expected 1 ng/mL to 2000 ng/mL (
).
Matrix Effects
In biological matrices (plasma/urine), phospholipids can suppress the ionization of the nitro-pyrazole.
-
Solution: Monitor the Phospholipid transition (
184 184 in Pos Mode) during method development to ensure the INPA peak does not co-elute with the lipid wash.
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow ensuring minimal matrix suppression and maximum ionization efficiency.
References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1]
- Context: Establishes the foundational fragmentation rules for nitro-substituted pyrazoles, specifically the loss of and .
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
- Context: Authoritative guide on ESI fragmentation mechanisms, supporting the decarboxylation logic for acetic acid derivatives in neg
-
Abdighahroudi, M. S., et al. (2020).[2][3] Development of an LC-MS method for determination of nitrogen-containing heterocycles. Analytical and Bioanalytical Chemistry.
- Context: Validates the use of ammonium acetate buffers for separ
-
BenchChem Protocols. (2025). Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
- Context: Provides chemical handling and solubility data for the structural analog (methyl vs. acetic acid)
Sources
The Pharmacological and Agrochemical Spectrum of Nitropyrazole Acetic Acid Derivatives: A Technical Guide
Executive Summary
Nitropyrazole acetic acid derivatives represent a privileged scaffold in medicinal and agrochemical chemistry. Merging the electron-deficient nature of the nitropyrazole core with the carboxylate functionality of acetic acid creates a "push-pull" electronic system that facilitates unique binding interactions. This guide dissects the technical utility of these derivatives, focusing on their dual-role potential: as selective COX-2 inhibitors/antimicrobial agents in pharma and as auxinic herbicides in agriculture.
Chemical Architecture & Synthesis Strategies
The core structure consists of a pyrazole ring substituted with a nitro group (
Synthesis Protocol: 4-Nitropyrazole-1-acetic Acid
Rationale: This protocol ensures regioselective
Reagents: 4-Nitropyrazole, Ethyl bromoacetate,
Step-by-Step Methodology:
-
Activation: Dissolve 4-nitropyrazole (10 mmol) in anhydrous acetone (50 mL). Add anhydrous
(15 mmol) to deprotonate the pyrazole -H. Stir at room temperature (RT) for 30 min. -
Alkylation: Dropwise add ethyl bromoacetate (11 mmol). The electron-withdrawing nitro group reduces nucleophilicity, so reflux is required. Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Isolation (Ester Intermediate): Filter inorganic salts. Evaporate solvent. Recrystallize the ethyl (4-nitropyrazol-1-yl)acetate from ethanol.
-
Hydrolysis: Dissolve the ester in THF:Water (1:1). Add NaOH (2M, 2 eq). Stir at RT for 2 hours.
-
Acidification: Acidify to pH 2 with 1M HCl. The free acid precipitates. Filter, wash with cold water, and dry under vacuum.
Synthesis Workflow Visualization
Figure 1: Regioselective synthesis pathway for N-substituted nitropyrazole acetic acids.
Biological Activity Spectrum
Anti-inflammatory Activity (COX-2 Inhibition)
Nitropyrazole derivatives are structural bioisosteres of Celecoxib.[1] The acetic acid side chain can interact with Arg120 in the COX-2 active site, while the nitro group mimics the sulfonamide pharmacophore's electron-withdrawing nature.
-
Mechanism: Competitive inhibition of the arachidonic acid binding site.
-
Potency: Derivatives often show IC
values in the low micromolar range (0.02–5.0 M).
Antimicrobial & Antitubercular Activity
The nitro group is critical here. In anaerobic bacteria (e.g., H. pylori) or M. tuberculosis, the nitro group is enzymatically reduced to reactive nitroso/hydroxylamine intermediates that damage DNA.
-
Target: CYP121A1 (Mycobacterium) and general membrane disruption.
-
Data: 4-Nitropyrazole derivatives have demonstrated MIC values < 10
g/mL against S. aureus.
Agrochemical Potential (Herbicidal)
The "pyrazole-acetic acid" motif is a classic auxin mimic (similar to 2,4-D).
-
Mode of Action: Overstimulation of auxin signaling pathways (TIR1/AFB receptors), leading to uncontrolled growth and plant death.
-
Selectivity: Often selective for dicot weeds (broadleaf) over monocot crops (corn/wheat).
Structure-Activity Relationship (SAR)[1][2]
The biological efficacy of these derivatives hinges on three specific structural zones.
| Structural Zone | Modification | Effect on Activity |
| R1 (N-Linker) | Acetic Acid ( | Optimal for auxin mimicry and COX-2 Arg120 binding. |
| Propionic Acid ( | Increases lipophilicity; often decreases auxin activity but may enhance membrane permeability. | |
| R2 (C3/C5) | Phenyl / Aryl group | Essential for hydrophobic pocket filling (COX-2). |
| Methyl / H | Reduces potency; acceptable for basic agrochemical auxins. | |
| R3 (C4 - Nitro) | Nitro ( | Critical for antimicrobial redox cycling. Enhances acidity of the N-H (if free) or metabolic stability. |
| Amino ( | Drastically reduces antimicrobial potency; may retain COX activity if acetylated. |
SAR Decision Tree
Figure 2: Strategic structural modifications based on therapeutic or agrochemical target.
Experimental Protocols
Protocol: COX-2 Inhibition Assay (Colorimetric)
Rationale: Uses TMPD oxidation by peroxidase activity of COX to measure inhibition.
-
Enzyme Prep: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation: Add 10
L of Nitropyrazole derivative (dissolved in DMSO) to 150 L enzyme solution. Incubate 15 min at 25°C.-
Control: DMSO only (0% inhibition).
-
Reference: Celecoxib (10
M).
-
-
Substrate Addition: Add Arachidonic Acid (100
M) and TMPD (colorimetric substrate). -
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.
-
Calculation:
.
Protocol: Antimicrobial Microdilution (MIC)
Rationale: Standard CLSI protocol for determining efficacy against S. aureus.
-
Inoculum: Adjust S. aureus culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well plate. Dispense 100
L broth into wells. -
Serial Dilution: Add 100
L of Nitropyrazole stock (1 mg/mL) to column 1. Mix and transfer 100 L to column 2, repeating to column 10. -
Incubation: Add 100
L of bacterial suspension to all wells. Incubate at 37°C for 24 hours. -
Readout: Add Resazurin dye (0.01%). Blue
Pink indicates growth. The lowest concentration remaining Blue is the MIC.
Mechanism of Action: The "Nitro-Switch"
The biological versatility of these derivatives is largely governed by the metabolic fate of the nitro group. In hypoxic environments (tumors or bacterial cytoplasm), the nitro group acts as a prodrug trigger.
Figure 3: Mechanism of cytotoxicity via nitro-reduction in microbial or hypoxic tumor cells.
References
-
Anti-inflammatory and ADMET analysis of pyrazole derivatives. Journal of Emerging Technologies and Innovative Research.
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry.
-
Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. Molecules (MDPI).
-
Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives (Auxin Mimic Comparison). MDPI Agronomy.
Sources
Engineering Substituted 1H-Pyrazol-5-yl Acetic Acids: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Drug Development
Executive Summary
The 1H-pyrazol-5-yl acetic acid scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Historically recognized for its potent anti-inflammatory properties via kinase inhibition, this structural motif has recently experienced a renaissance in event-driven pharmacology—specifically as a core component in molecular glues for targeted protein degradation. This whitepaper provides an in-depth technical analysis of the de novo synthesis, structure-activity relationships (SAR), and experimental validation protocols for substituted 1H-pyrazol-5-yl acetic acids, designed for drug development professionals and application scientists.
Chemical Architecture and Rationale
The intrinsic value of the 1H-pyrazol-5-yl acetic acid moiety lies in its unique topological and electronic properties. The pyrazole ring provides three distinct carbon/nitrogen vectors (N1, C3, C4) for orthogonal functionalization, allowing medicinal chemists to precisely tune steric bulk and lipophilicity (LogP). Concurrently, the C5-acetic acid appendage serves a dual purpose:
-
Pharmacodynamic Anchor: The carboxylic acid acts as a critical hydrogen bond donor/acceptor pair, essential for interacting with solvent-exposed residues or coordinating with metal ions in enzymatic binding pockets.
-
Pharmacokinetic Handle: The carboxylate can be readily derivatized into amides, esters, or bioisosteres to modulate cell permeability and metabolic stability (ADMET parameters).
De Novo Synthesis and Derivatization
The construction of the pyrazole core with a C5-acetic acid handle is typically achieved via the condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine.
Caption: De novo synthetic workflow for substituted 1H-pyrazol-5-yl acetic acids via Claisen condensation.
Protocol 1: Synthesis of 2-(1-Substituted-1H-pyrazol-5-yl)acetic acid
-
Step 1: Cross-Claisen Condensation. Add sodium ethoxide (NaOEt) to a mixture of a selected methyl ketone and diethyl oxalate at 0°C.
-
Causality: Maintaining a low temperature (0°C) is critical to prevent the self-condensation of the methyl ketone (aldol side reactions), thermodynamically favoring the cross-Claisen condensation to yield the 2,4-dioxoester intermediate.
-
-
Step 2: Hydrazone Formation and Cyclization. Introduce the substituted hydrazine (e.g., methylhydrazine) in ethanol with a catalytic amount of trifluoroborane etherate or trifluoroacetic acid (TFA), and reflux for 8 hours[1].
-
Causality: The Lewis/Brønsted acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine. Refluxing provides the activation energy required to drive the dehydration of the intermediate hydrazone, forcing the irreversible ring closure to the stable pyrazole core.
-
-
Step 3: Saponification. Treat the resulting ester with 2M NaOH in a MeOH/H2O mixture, followed by acidification to pH 2 using 1M HCl.
-
Causality: Alkaline conditions rapidly cleave the ethyl ester to form a water-soluble carboxylate salt. Subsequent acidification protonates the carboxylate, causing the highly polar 1H-pyrazol-5-yl acetic acid to precipitate out of the aqueous phase for high-yield isolation via vacuum filtration.
-
Pharmacological Targets and Mechanisms of Action
Targeted Protein Degradation (Molecular Glues)
Recent patent literature highlights the capacity of pyrazole compounds to act as molecular glues[1]. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, these compounds induce the ubiquitination of target proteins by orchestrating direct, non-covalent interactions between the target and Cullin-RING ubiquitin ligases (CRLs) (1[1]). This mechanism enables the destabilization of proteins previously considered "unligandable."
Caption: Mechanism of 1H-pyrazol-5-yl acetic acids as molecular glues in targeted protein degradation.
Anti-Apoptotic Protein Inhibition (MCL-1)
Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein overexpressed in many cancers. Derivatives utilizing 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a foundational building block have been successfully synthesized to inhibit MCL-1, thereby restoring the apoptotic pathway in malignant cells (2[2]).
Anti-Inflammatory and Kinase Inhibition
Historically, derivatives of pyrazole-5-acetic acid, such as[1-isobutyl-3,4-diphenyl-1H-pyrazol-5-yl]acetic acid, have demonstrated profound anti-inflammatory activity (3[3]). Furthermore, highly substituted variants act as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, effectively suppressing the production of inflammatory cytokines like TNF and IL-1 (4[4]).
Anti-Parasitic Activity (CTP Synthetase)
In the context of African Trypanosomiasis, alpha-amino substituted analogues (e.g., 2-amino-2-(1H-pyrazol-5-yl)acetic acid derivatives) have been designed as Acivicin analogues to inhibit CTP synthetase (CTPS). These compounds mimic the natural substrate L-Gln, establishing charge-reinforced hydrogen bonds within the binding pocket of the enzyme (5[5]).
Quantitative Structure-Activity Relationship (SAR) Insights
To streamline lead optimization, the following table summarizes the deterministic effects of substitutions across the pyrazole-acetic acid scaffold based on documented literature and patent data.
| Substitution Vector | Preferred Moieties | Primary Target / Effect | Mechanistic Rationale |
| N1 Position | Phenyl, Isobutyl, Methyl | p38 Kinase[4] / MCL-1[2] | Modulates lipophilicity; bulky groups (phenyl) enhance hydrophobic pocket binding in p38 kinase. Small groups (methyl) are preferred for MCL-1 inhibitor building blocks. |
| C3 Position | Aryl (e.g., 4-fluorophenyl), Alkyl | Anti-inflammatory (COX/p38)[3] | Dictates the dihedral angle of adjacent rings; para-substituted aryls improve target residence time via robust π-π stacking interactions. |
| C4 Position | Phenyl, Halogens | p38 Kinase[4] | Fills the deep hydrophobic specificity pocket of kinases. Diaryl substitution (C3, C4) restricts rotational degrees of freedom, locking the active conformation. |
| C5-α Position | Amino (-NH2) | CTP Synthetase (CTPS)[5] | Establishes a charge-reinforced hydrogen bond with backbone carbonyls (e.g., Gly392 in T. brucei CTPS), effectively mimicking the natural substrate L-Gln. |
| C5-Acetic Acid | Free Carboxylate (-COOH) | Molecular Glues (CRLs)[1] | Acts as an essential hydrogen bond acceptor/donor network to orchestrate the ternary complex between the Cullin-RING ligase and the target protein. |
Experimental Workflows for Target Validation
Protocol 2: In Vitro Ubiquitination Assay for CRL Molecular Glues
To validate the efficacy of a 1H-pyrazol-5-yl acetic acid derivative as a molecular glue, a self-validating cell-free ubiquitination assay is required.
-
Step 1: System Reconstitution. Combine recombinant CRL complex, E1 activating enzyme, E2 conjugating enzyme, and the purified target protein in a ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Causality: Mg2+ is an obligate cofactor for the E1 enzyme to adenylate ubiquitin. Without Mg2+, the first step of the ubiquitination cascade cannot initiate, ensuring zero background noise prior to ATP addition.
-
-
Step 2: Glue Incubation. Add the pyrazole derivative (1-10 µM) and pre-incubate at room temperature for 15 minutes.
-
Causality: Pre-incubation allows the molecular glue to establish thermodynamic equilibrium and form the stable ternary complex (Target-Glue-CRL) before the enzymatic cascade is triggered.
-
-
Step 3: Cascade Initiation. Initiate the reaction by adding an ATP regeneration system (creatine kinase/phosphocreatine), 2 mM ATP, and 50 µM wild-type ubiquitin.
-
Causality: Polyubiquitination rapidly depletes ATP. The regeneration system prevents product inhibition by ADP and maintains a constant energetic driving force, ensuring that the assay measures true catalytic turnover rather than substrate depletion.
-
-
Step 4: Quenching and Analysis. Quench aliquots at specific time points using SDS-PAGE loading buffer containing β-mercaptoethanol, boil for 5 minutes, and analyze via Western Blotting using target-specific antibodies.
-
Causality: Boiling in a reducing agent denatures the ligases (stopping the reaction instantly) and reduces disulfide bonds, ensuring accurate molecular weight resolution of the polyubiquitinated high-molecular-weight ladder during electrophoresis.
-
Protocol 3: CTP Synthetase Inhibition Assay
-
Step 1: Enzyme Preparation. Incubate recombinant T. brucei CTPS with the pyrazole-5-acetic acid derivative in assay buffer (50 mM HEPES, pH 8.0, 10 mM MgCl2, 2 mM L-glutamine).
-
Causality: L-glutamine is included to compete with the inhibitor, allowing the determination of competitive vs. allosteric inhibition kinetics based on IC50 shifts.
-
-
Step 2: Spectrophotometric Tracking. Add UTP and ATP to initiate the reaction, and monitor the conversion of UTP to CTP by measuring the increase in absorbance at 291 nm.
-
Causality: CTP has a distinct molar extinction coefficient at 291 nm compared to UTP, providing a direct, label-free, real-time kinetic readout of enzymatic activity without requiring secondary coupled enzymes.
-
References
- Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis Source: NIH PubMed Central URL
- WO2025104236A1 - Pyrazole compounds as cullin ring ubiquitin ligase compounds Source: Google Patents URL
- US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL
- PCT/US98/11684 (WO 98/52941) / U.S.
- US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL
Sources
- 1. WO2025104236A1 - Pyrazole compounds as cullin ring ubiquitin ligase compounds - Google Patents [patents.google.com]
- 2. US20190352271A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid synthesis
This guide details the strategic synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid . It prioritizes the Homologation Strategy , a robust pathway favored in pharmaceutical process chemistry for converting pyrazole-carboxylates into acetic acid derivatives. This approach ensures regiochemical control and scalability.[1]
Part 1: Executive Strategy & Retrosynthesis
The target molecule features a highly functionalized pyrazole core.[2][3] The primary synthetic challenge is not the formation of the ring, but the regioselective installation of the N1-isopropyl group relative to the C3-nitro and C5-acetic acid moieties.
Direct nitration of a pre-formed 1-isopropyl-pyrazole-5-acetic acid is not recommended because electrophilic aromatic substitution on pyrazoles strongly favors the C4 position. Therefore, the C3-nitro group must be present in the starting material.
Retrosynthetic Logic (DOT Visualization)
The most reliable disconnection involves a one-carbon homologation of the C5-ester, tracing back to a commercially available nitro-pyrazole scaffold.
Figure 1: Retrosynthetic tree illustrating the homologation pathway from the nitro-pyrazole ester.
Part 2: Critical Starting Materials & Reagents
The following materials are selected based on purity requirements for pharmaceutical intermediates (>98% HPLC purity recommended).
| Component | Role | Specification / CAS | Causality & Selection Logic |
| Ethyl 3-nitro-1H-pyrazole-5-carboxylate | Primary Scaffold | CAS: 35203-49-7 | Contains the critical C3-nitro group pre-installed. Avoids hazardous late-stage nitration. |
| 2-Iodopropane | Alkylating Agent | CAS: 75-30-9 | Preferred over 2-bromopropane for higher reactivity (better leaving group) at moderate temperatures, reducing thermal degradation of the nitro group. |
| Cesium Carbonate (Cs₂CO₃) | Base | CAS: 534-17-8 | Provides the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing), enhancing the N-alkylation yield compared to K₂CO₃. |
| Sodium Borohydride (NaBH₄) | Reductant | CAS: 16940-66-2 | Mild, chemoselective reduction of the ester to alcohol without reducing the nitro group (unlike LiAlH₄ or catalytic hydrogenation). |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | CAS: 7719-09-7 | Converts the alcohol to the alkyl chloride efficiently. |
| Sodium Cyanide (NaCN) | Homologation Agent | CAS: 143-33-9 | The classic C1-extender. Note: Requires strict safety protocols.[2] |
Part 3: Step-by-Step Synthetic Protocol
Stage 1: Regioselective N-Alkylation
Objective: Install the isopropyl group at N1 while minimizing the N2-isomer (1-isopropyl-5-nitro-3-carboxylate).
-
Reaction: Ethyl 3-nitro-1H-pyrazole-5-carboxylate + 2-Iodopropane
Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate. -
The Challenge: Pyrazole tautomerism allows alkylation at either nitrogen. Sterics usually favor the nitrogen furthest from the bulky ester (giving the 1,3-isomer), but the target requires the 1,5-substitution pattern (relative to the ester). However, due to the specific electronics of the 3-nitro group, this reaction produces a mixture that must be separated.
Protocol:
-
Dissolve Ethyl 3-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).
-
Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole.
-
Add 2-Iodopropane (1.2 eq) dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash with brine.
-
Purification (CRITICAL): The crude will contain two isomers.
-
Target Isomer: Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate (Usually the less polar spot).
-
Impurity: Ethyl 1-isopropyl-5-nitro-1H-pyrazole-3-carboxylate.
-
Method: Flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm regiochemistry via NOESY NMR (Look for NOE between Isopropyl-CH and the Pyrazole-C4-H).
-
Stage 2: Reduction to Alcohol
Objective: Convert the C5-ester to a hydroxymethyl group.
-
Reaction: Ester
Alcohol.
Protocol:
-
Dissolve the purified ester (1.0 eq) in THF/Ethanol (2:1).
-
Add CaCl₂ (1.5 eq) (activates the borohydride).
-
Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.
-
Stir at RT for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution (gas evolution!).
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Product: (1-Isopropyl-3-nitro-1H-pyrazol-5-yl)methanol.
Stage 3: Homologation Sequence (Alcohol Chloride Nitrile)
Objective: Extend the carbon chain by one carbon atom.
Step 3A: Chlorination
-
Dissolve alcohol in DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.
-
Stir at RT for 2 hours.
-
Evaporate volatiles to dryness to obtain the crude alkyl chloride.
Step 3B: Cyanation
-
Dissolve the crude chloride in DMSO (5 volumes).
-
Safety: In a well-ventilated hood, add NaCN (1.2 eq). Caution: NaCN is fatal if ingested or in contact with acid.
-
Heat to 40–50°C for 3 hours.
-
Workup: Quench with dilute NaOH (pH > 10 to keep HCN trapped). Extract with EtOAc.[4][5]
-
Product: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile.
Stage 4: Hydrolysis to Target Acid
Objective: Convert the nitrile to the final carboxylic acid.
-
Reaction: Nitrile
Carboxylic Acid.
Protocol:
-
Suspend the nitrile in 6N HCl (10 volumes).
-
Reflux (100°C) for 4–6 hours.
-
If no precipitate, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC if high purity is required.
-
Final Product: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid .
Part 4: Process Control & Workflow Visualization
The following diagram illustrates the complete workflow, including critical decision points for isomer separation.
Figure 2: Process workflow emphasizing the critical isomer separation step post-alkylation.
Part 5: References
-
Regioselectivity in Pyrazole Alkylation:
-
Title: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
-
Source:Synlett (2006).
-
Context: Discusses the impact of solvent and base on pyrazole N-alkylation ratios.
-
-
Homologation Strategies (Ester to Acetic Acid):
-
Safety of Nitropyrazoles:
-
Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
-
Source:Molecules (2019).
-
Context: Provides critical safety data regarding the thermal stability and handling of 3-nitropyrazole derivatives.
-
URL:[Link]
-
-
Starting Material Data:
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 886495-75-6 | Benchchem [benchchem.com]
- 4. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for using 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in vitro
Application Note: Protocol for the In Vitro Utilization & Characterization of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Part 1: Core Directive & Scientific Rationale
Abstract 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a functionalized pyrazole scaffold utilized primarily as a fragment in drug discovery and a versatile building block in medicinal chemistry.[1] Its structure features a polar carboxylic acid tail, an electron-withdrawing nitro group, and a lipophilic isopropyl moiety.[1] These features make it a candidate for Fragment-Based Drug Discovery (FBDD) targeting enzymes (e.g., D-Amino Acid Oxidase, DAAO) or G-protein coupled receptors (e.g., CRTh2).[1] This guide outlines the standard operating procedures (SOPs) for solubilization, stability assessment, and in vitro screening, ensuring high-fidelity data generation.
Mechanistic Insight The utility of this compound lies in its amphiphilic pharmacophore .[1] The carboxylic acid moiety often mimics phosphate groups or binds to positively charged residues (Arg/Lys) in active sites.[1] The nitro group at the 3-position withdraws electron density, modulating the pKa of the pyrazole ring and potentially engaging in specific electrostatic interactions.[1] In synthetic applications, the carboxylic acid serves as a handle for amide coupling, allowing the pyrazole core to be incorporated into larger PROTAC linkers or peptidomimetics.[1]
Part 2: Technical Specifications & Preparation
Compound Properties
| Property | Value | Notes |
| Chemical Name | 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid | |
| CAS Number | 1260658-82-9 | |
| Molecular Formula | C₈H₁₁N₃O₄ | |
| Molecular Weight | 213.19 g/mol | Ideal for fragment screening (Rule of 3 compliant).[1] |
| Predicted LogP | ~1.1 - 1.5 | Moderate lipophilicity; likely membrane permeable.[1] |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Poor solubility in pure water; requires buffer.[1] |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized (anionic) at physiological pH (7.4).[1] |
Stock Solution Preparation (Protocol A)
Objective: Create a stable 10 mM stock solution for biological assays.
Materials:
-
Compound (Solid powder)[1]
-
DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1]
-
Vortex mixer[1]
-
Amber glass vials (to protect nitro group from potential photodegradation)[1]
Procedure:
-
Weighing: Accurately weigh 2.13 mg of the compound into a sterile amber vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be clear and yellow/orange (characteristic of nitro compounds).[1]
-
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Part 3: Experimental Protocols
In Vitro Dose-Response Assay (Protocol B)
Context: This protocol is designed for a generic Enzymatic Inhibition Assay (e.g., DAAO or Kinase screen) where this compound is tested as an inhibitor.
Experimental Logic:
-
Vehicle Control: DMSO concentration must be kept constant (<1%) to prevent solvent artifacts.[1]
-
Serial Dilution: A 3-fold dilution series ensures a wide concentration range to capture IC50.[1]
-
Interference Check: Nitro compounds can sometimes quench fluorescence or absorb at low wavelengths (300–400 nm).[1] A "Compound Only" control is critical.
Workflow Diagram (DOT):
Caption: Step-by-step workflow for generating reliable IC50 data, emphasizing intermediate dilution to minimize DMSO shock.
Step-by-Step Procedure:
-
Preparation of Assay Buffer: Use standard buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Triton X-100).[1]
-
Compound Dilution (Plate A - 100% DMSO):
-
Add 20 µL of 10 mM stock to well A1.[1]
-
Perform 3-fold serial dilutions (10 µL transfer + 20 µL DMSO) across the row.
-
-
Intermediate Dilution (Plate B - 10% DMSO):
-
Transfer 5 µL from Plate A to 45 µL of Assay Buffer in Plate B. This prevents protein precipitation upon direct addition of concentrated DMSO.[1]
-
-
Assay Reaction (Plate C - Final Assay):
-
Incubation: Incubate according to enzyme kinetics (typically 30–60 min at RT).
-
Detection: Measure signal. Crucial: Check absorbance at 405 nm or fluorescence at your readout wavelength in the "Compound Interference" wells.[1] If the nitro group absorbs, subtract this background.[1]
Chemical Derivatization: Amide Coupling (Protocol C)
Context: Using the compound as a building block to attach to an amine-containing scaffold (e.g., creating a probe).
Mechanism: The carboxylic acid is activated using standard coupling reagents (HATU/EDC) to form a stable amide bond.[1]
Reaction Scheme (DOT):
Caption: Standard amide coupling workflow for derivatizing the carboxylic acid tail.
Procedure:
-
Dissolve 1.0 eq of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in dry DMF (0.1 M concentration).
-
Add 1.2 eq of HATU (coupling reagent) and 2.0 eq of DIPEA (base).[1]
-
Stir for 5 minutes to activate the acid.
-
Add 1.0–1.2 eq of the Target Amine .[1]
-
Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = Amine MW + 213.19 - 18.01).[1]
-
Purification: The nitro-pyrazole moiety is moderately polar; purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: References
-
PubChem Compound Summary. (2025). 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-82-9).[1] National Center for Biotechnology Information.[1] Link
-
Stockwell, B. R., et al. (2014).[1] Probe Development and Chemical Biology Standards. Nature Chemical Biology.[1] (Standard protocols for small molecule handling). Link
-
Gao, M., et al. (2014).[1] 2-(1H-Pyrazol-1-yl)acetic acids as CRTh2 antagonists.[1] European Journal of Medicinal Chemistry.[1] (Structural analog activity reference). Link
-
BLD Pharm. (2025).[1] Product Analysis: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid.[1] (Chemical vendor specifications). Link
Sources
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid as a CRTh2 antagonist
Application Note: Characterization and Usage of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid as a CRTh2 Antagonist
Executive Summary & Scientific Context
The compound 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid represents a specific scaffold within the class of pyrazole-acetic acid CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.[1] Unlike first-generation antagonists (e.g., Ramatroban), this structural class utilizes an acidic pyrazole core to mimic the carboxylate pharmacophore of Prostaglandin D2 (PGD2), the endogenous ligand, while the nitro and isopropyl groups provide essential hydrophobic and electronic interactions within the receptor's orthosteric binding pocket.
This guide details the protocols for utilizing this compound as a chemical probe to dissect CRTh2 signaling pathways, specifically blocking the Gi/o-mediated recruitment of eosinophils and basophils in allergic inflammation models.[1]
Mechanism of Action & Signaling Pathway
CRTh2 (also known as DP2) is a G-protein coupled receptor (GPCR) that couples primarily to the G
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid functions as a competitive orthosteric antagonist . It occupies the PGD2 binding site, preventing the conformational change required for G-protein activation.[1]
Pathway Visualization
Caption: Competitive antagonism of PGD2-mediated Gi/o signaling prevents Calcium mobilization and Chemotaxis.[1]
Compound Handling & Preparation
To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. The nitro-pyrazole core renders the compound stable but potentially sensitive to light over long durations.[1]
| Parameter | Specification | Notes |
| Molecular Weight | ~213.19 g/mol | Based on formula C8H11N3O4 |
| Solubility | DMSO (>50 mM) | Insoluble in water; requires organic co-solvent.[1] |
| Stock Concentration | 10 mM in DMSO | Store at -20°C in amber vials. |
| Working Buffer | HBSS + 0.1% BSA | BSA is critical to prevent non-specific plastic binding.[1] |
| Stability | High | Avoid repeated freeze-thaw cycles (>3 times).[1] |
Preparation Protocol:
-
Weigh the lyophilized powder in a static-free environment.
-
Dissolve in 100% DMSO to achieve a 10 mM Master Stock. Vortex for 30 seconds.
-
Aliquot into 20 µL volumes in amber PCR tubes.
-
Store at -20°C.
-
On day of assay: Thaw one aliquot and dilute 1:1000 into Assay Buffer for a 10 µM working solution (0.1% DMSO final).
Experimental Protocols
A. CRTh2-GTP S Binding Assay (Membrane Preparation)
Purpose: To determine the antagonist's affinity (
Materials:
-
Membranes from CHO-K1 cells stably expressing human CRTh2.[1]
-
[
S]GTP S (PerkinElmer). -
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, 10 µg/mL Saponin.[1]
Workflow:
-
Preparation: Dilute membranes (5 µ g/well ) in Assay Buffer.
-
Incubation: In a 96-well plate, add:
-
Equilibrium: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Filter through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
B. Calcium Flux Functional Assay (FLIPR)
Purpose: High-throughput evaluation of functional antagonism in whole cells.[1] Note: CRTh2 is Gi-coupled; however, in cells co-expressing G
Workflow Diagram
Caption: Step-by-step FLIPR calcium mobilization assay for CRTh2 antagonism.
Detailed Steps:
-
Cell Culture: Plate HEK293 cells expressing CRTh2 and G
16 in black-walled, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight. -
Dye Loading: Remove media and add 20 µL Fluo-4 AM dye loading buffer. Incubate 45 mins at 37°C.
-
Baseline & Antagonist Addition: Add 10 µL of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (3x concentration). Incubate 15 mins at Room Temperature (RT) to allow equilibrium binding.
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of PGD2 (4x EC80 concentration).[1]
-
Readout: Record fluorescence for 120 seconds.
-
Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC) compared to DMSO controls.
Data Analysis & Interpretation
When evaluating 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid, compare results against standard reference antagonists.
| Metric | Expected Outcome | Interpretation |
| IC50 (Ca2+ Flux) | 50 - 500 nM | Potency depends on the specific pyrazole substitution. <100 nM indicates a potent lead.[1] |
| Schild Slope | ~1.0 | Indicates competitive antagonism.[1] Deviation suggests allosteric modulation. |
| Selectivity | >1000-fold vs DP1 | CRTh2 antagonists must not block the DP1 receptor (which is Gs coupled and anti-inflammatory).[1] |
| DMSO Tolerance | < 0.5% | Higher DMSO concentrations may inhibit PGD2 binding non-specifically.[1] |
Troubleshooting Guide:
-
Low Signal Window: Ensure PGD2 stock is fresh; PGD2 degrades rapidly in aqueous solution.[1] Use DK-PGD2 (13,14-dihydro-15-keto-PGD2) for higher stability.[1]
-
High Background: Wash cells thoroughly after dye loading; extracellular dye contributes to noise.[1]
References
-
Andrés, M., et al. (2013).[1] "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.[1]
-
Pettipher, R., et al. (2007).[1] "Antagonists of the prostaglandin D2 receptor CRTH2."[1] Nature Reviews Drug Discovery, 6(4), 313-325.
-
Royer, J. F., et al. (2008).[1] "Pharmacological characterization of CRTH2 antagonists." European Journal of Clinical Investigation, 38(9), 663-671.[1]
-
Stebbins, K. J., et al. (2010).[1] "Cardiovascular Safety and Pharmacology of CRTh2 Antagonists." Journal of Biomolecular Screening, 15(1), 59-68.[1]
Disclaimer: This protocol is intended for research purposes only. 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a chemical probe and has not been approved for clinical use.[1]
Sources
Application Note: HPLC Method Development for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Abstract & Scope
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid . This molecule is a critical intermediate in the synthesis of pyruvate kinase activators, such as Mitapivat .[1] Due to the presence of both a polar nitro group and an ionizable carboxylic acid moiety, this analyte presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.
This guide provides a "Gold Standard" protocol designed for Assay Purity and Impurity Profiling , compliant with ICH Q2(R1) guidelines. It includes mechanistic insights into column selection, pH control, and detection optimization.[1]
Physicochemical Profiling & Method Strategy
Effective method development requires understanding the analyte's behavior in solution.[1]
| Property | Characteristic | Chromatographic Implication |
| Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), Isopropyl | Mixed polarity; potential for secondary interactions.[2][3][1] |
| Acidity (pKa) | ~4.2 (Carboxylic Acid) | Critical: Mobile phase pH must be controlled.[2][3][1] At pH > 4.2, the analyte ionizes (COO⁻), eluting near the void volume. At pH < 2.5, it remains neutral (COOH), increasing retention and peak symmetry.[1] |
| UV Chromophore | Nitro-pyrazole core | Strong absorbance expected in the 270–280 nm range.[2][3][1] |
| Solubility | Soluble in Methanol, ACN, DMSO | Dissolve samples in 50:50 Water:ACN to match initial mobile phase conditions.[1] |
Method Development Decision Tree
The following workflow illustrates the logical path taken to select the final conditions.
Figure 1: Decision logic for selecting acidic mobile phase conditions to ensure protonation of the carboxylic acid moiety.
The "Gold Standard" Protocol
This protocol is optimized for robustness and reproducibility.[3][1] The use of Phosphoric Acid is preferred for UV detection due to its low UV cutoff, whereas Formic Acid should be substituted if Mass Spectrometry (MS) detection is required.
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[3][1]
-
Why: The "Plus" or "XBridge" technology end-capping reduces silanol interactions with the nitro group, improving peak shape.
-
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[2][3][1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[2][3][1]2) | Suppresses carboxylic acid ionization, ensuring retention on C18.[3][1] |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than MeOH; sharper peaks for nitro-aromatics.[2][3][1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[2][3][1] |
| Col. Temp. | 30°C | Improves mass transfer and retention time reproducibility.[3][1] |
| Injection Vol. | 5 - 10 µL | Prevent column overload. |
| Detection | 275 nm (Bandwidth 4 nm) | Specific to Nitro-pyrazole; minimizes baseline noise from mobile phase.[2][3][1] |
| Ref. Wavelength | 360 nm (Bandwidth 100 nm) | Optional: Correction for gradient drift. |
Gradient Program
A gradient is recommended to elute potential late-eluting synthetic impurities (e.g., dimers or unreacted starting materials).[2][3][1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.00 | 95 | 5 | Initial equilibration |
| 2.00 | 95 | 5 | Isocratic hold to elute polar salts |
| 12.00 | 10 | 90 | Linear ramp to elute organics |
| 15.00 | 10 | 90 | Wash step |
| 15.10 | 95 | 5 | Return to initial |
| 20.00 | 95 | 5 | Re-equilibration |
Experimental Workflow & Validation
Sample Preparation[2][3][4]
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) to obtain 100 µg/mL.[3][1]
-
Filtration: Filter through a 0.22 µm PTFE or Nylon filter prior to injection.[2][3][1]
System Suitability Testing (SST)
Before running samples, inject the Working Standard 5 times to verify system performance.[1]
| Parameter | Acceptance Limit |
| Retention Time %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
Validation Parameters (ICH Q2)
-
Specificity: Inject blank mobile phase and placebo (if applicable). Ensure no interference at the retention time of the analyte (approx. 6–8 min).
-
Linearity: Prepare 5 levels (e.g., 20, 50, 80, 100, 120 µg/mL). Correlation coefficient (
) must be .[2][3][1] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Secondary interactions between the basic nitrogen in the pyrazole ring and residual silanols on the silica support.
-
Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus, Symmetry).[3][1] If tailing persists, increase buffer concentration to 0.1% TFA (Trifluoroacetic acid), which acts as a stronger ion-pairing agent.[3][1]
Issue: Retention Time Drift
-
Solution: The carboxylic acid is sensitive to pH changes near its pKa.[3][1] Ensure MP A is strictly controlled at pH 2.2–2.5. Do not use unbuffered water.[3][1]
Issue: Unknown Impurity Peaks
-
Context: In the synthesis of Mitapivat, regioisomers of the pyrazole alkylation are common.
-
Solution: If a split peak or shoulder is observed, slow the gradient ramp (e.g., 5% to 60% B over 20 mins) to improve resolution.
References
-
Vertex Pharmaceuticals. (2024).[2][3][1] Development and validation of stability indicating assay method for mitapivat. Journal of Separation Science.[3][1] Link
-
International Council for Harmonisation (ICH). (2005).[2][3][1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[2][3][1][4] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[2][3][1][4][5][6]Link[2][3][1]
-
PubChem. (2025).[2][3][1][7] Compound Summary: 2-(3-nitro-1h-pyrazol-1-yl)acetic acid.[2][3][1] National Library of Medicine.[3][1] Link[2][3]
Sources
- 1. 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid | 1629892-65-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental setup for screening 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Application Note: High-Throughput Screening and Pharmacological Profiling of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Executive Summary
This technical guide outlines the experimental framework for screening 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-82-9).[1] Based on its structural pharmacophores—specifically the pyrazole core, the electron-withdrawing nitro group, and the carboxylic acid tail—this compound shares significant homology with established CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and COX-2 inhibitors .[1] Furthermore, the nitro-pyrazole moiety suggests potential antimicrobial efficacy.[1][2]
This protocol details a multi-parametric screening approach, moving from physicochemical characterization to target-specific biochemical assays and functional cell-based validation.[1]
Compound Profile & Physicochemical Analysis
Before initiating biological assays, the physicochemical properties must be understood to prevent assay artifacts (e.g., precipitation, pH interference).
| Property | Value (Predicted) | Experimental Implication |
| Molecular Formula | C₈H₁₁N₃O₄ | - |
| Molecular Weight | 213.19 g/mol | Low MW fragment-like scaffold; high ligand efficiency potential.[1] |
| pKa (Acidic) | ~4.2 - 4.8 | The carboxylic acid will be deprotonated (anionic) at physiological pH (7.4).[1] |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; likely membrane permeable but requires DMSO for high-conc stocks.[1] |
| H-Bond Donors/Acceptors | 1 / 5 | Good solubility in aqueous buffers if pH > pKa.[1] |
| Key Pharmacophores | Nitro ( | Nitro group may be susceptible to reduction in metabolic assays (liver microsomes).[1] |
Protocol A: Solubility & Stock Solution Preparation
Objective: Create a stable, precipitation-free stock solution for HTS (High-Throughput Screening).
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Weighing: Accurately weigh 10 mg of the compound.
-
Primary Stock (50 mM): Dissolve the powder in 100% DMSO.
-
Calculation: Volume DMSO (µL) = (Mass (mg) / MW (213.19)) × 1,000,000 / 50.[1]
-
Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Quality Control: Inspect for turbidity. If turbid, centrifuge at 10,000 x g for 5 min.
-
Working Solutions: Dilute the Primary Stock into assay buffer.
-
Critical Step: Ensure the final assay buffer pH is buffered to 7.4. The acidic nature of the compound can shift the pH of weak buffers if tested at high concentrations (>100 µM).
-
Protocol B: Primary Biochemical Screen (Target: CRTh2)
Rationale: Pyrazole acetic acid derivatives are documented bioisosteres of indole acetic acids (e.g., Indomethacin, Ramatroban), which are potent antagonists of the CRTh2 receptor (a GPCR involved in inflammation).
Assay Type: Competitive Binding Assay (Scintillation Proximity Assay - SPA).[1]
Materials:
-
Receptor: Membrane preparations from CHO cells overexpressing human CRTh2.[1]
-
Radioligand: [³H]-PGD₂ (Prostaglandin D2).[1]
-
Beads: Wheat Germ Agglutinin (WGA) SPA beads.[1]
-
Positive Control: Ramatroban (Ki ~ 10 nM).[1]
Workflow:
-
Preparation: Resuspend WGA-SPA beads (5 mg/mL) and CRTh2 membranes (10 µ g/well ) in Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Incubation:
-
Equilibrium: Incubate for 1 hour at Room Temperature (protected from light).
-
Readout: Count radioactivity on a Microbeta counter.
-
Data Analysis:
Protocol C: Antimicrobial Susceptibility Screen[1]
Rationale: The 3-nitro-pyrazole motif is structurally related to nitrofuran antibiotics.[1] Screening against ESKAPE pathogens is recommended.[1]
Method: Broth Microdilution (CLSI Standards).[1]
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]
Procedure:
-
Inoculum: Prepare bacterial suspension to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plating: Dispense 90 µL of inoculum into 96-well plates.
-
Treatment: Add 10 µL of compound (Serial dilution: 64 µg/mL to 0.125 µg/mL). Final DMSO < 1%.[1]
-
Incubation: 16–20 hours at 37°C.
-
Readout: Measure OD₆₀₀ or visual turbidity.[1]
-
Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]
Visualization: Screening Logic & Pathway
The following diagram illustrates the decision matrix for screening this compound, linking structural features to specific assay outputs.
Caption: Logic flow linking the pyrazole-acetic acid pharmacophores to specific therapeutic hypotheses (Inflammation vs. Antimicrobial) and validation steps.
Data Analysis & Validation Criteria
To ensure Scientific Integrity , all hits must meet the following criteria:
-
Z-Factor: For high-throughput plates, the Z' factor must be > 0.5.[1]
- [1]
-
Dose Response: A true hit must show a sigmoidal dose-response curve.[1] Flat lines or bell-shaped curves indicate solubility issues or pan-assay interference (PAINS).[1]
-
Counter-Screen: Test against a generic cytotoxicity line (e.g., HEK293) to ensure the observed effect is target-specific and not due to general membrane disruption.[1]
References
-
CRTh2 Antagonists: Stock, N., et al. (2014).[1][3] "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Pyrazole Pharmacology: Bekhit, A.A., et al. (2015).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link
-
Antimicrobial Nitropyrazoles: Chauhan, A., et al. (2024).[1] "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Research & Reviews: Journal of Medicinal and Organic Chemistry. Link
Sources
- 1. 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid | 1784334-59-3 [sigmaaldrich.com]
- 2. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dosage Determination for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in Cell Culture
[1][2]
Abstract & Compound Profile
This technical guide provides a rigorous, standardized protocol for determining the optimal working concentration of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (referred to herein as INPA ) in mammalian cell culture.[1][2]
INPA is a functionalized pyrazole derivative characterized by a nitro group at position 3 and an acetic acid moiety at position 5.[1][2] While pyrazole scaffolds are pharmacologically privileged structures often associated with anti-inflammatory (CRTh2 antagonism) and antimicrobial activities, INPA is frequently utilized as a building block or a novel chemical probe.[1][2] Consequently, no universal "standard dose" exists.[1][2]
Critical Directive: Researchers must treat INPA as a Novel Small Molecule (NSM) . Dosage must be empirically derived to maximize specific biological activity while avoiding off-target cytotoxicity.[1][2] This guide outlines a "Safety-First" approach: establishing the cytotoxicity threshold (
Chemical Profile
| Property | Detail | Implication for Cell Culture |
| Chemical Name | 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid | Specific isomer; ensure purity >95%.[1][2] |
| Molecular Weight | ~213.19 g/mol | Calculation factor for Molarity (M).[1][2] |
| LogP (Predicted) | ~1.2 - 1.8 | Moderately lipophilic; likely membrane permeable.[1][2] |
| Solubility | Low in water; High in DMSO | Requires DMSO stock preparation. |
| Acidity (pKa) | ~4.5 (Carboxylic acid) | Negligible pH impact at µM concentrations in buffered media.[1][2] |
Experimental Strategy: The "Ceiling-Floor" Model
To determine the correct dosage, we employ a biphasic strategy. We first establish the "Ceiling" (toxicity limit) and then explore the "Floor" (minimum effective dose).[1][2]
Figure 1: The "Ceiling-Floor" workflow ensures that efficacy data is not confounded by cell death.
Phase 1: Stock Solution Preparation[1][2]
Objective: Create a stable, homogenous solution that prevents precipitation upon addition to culture media.
Protocol
-
Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1][2]
-
Concentration Calculation: Prepare a 100 mM master stock.
-
Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (light sensitive nitro group) and store at -20°C. Avoid freeze-thaw cycles.
Self-Validation Step: Dilute 1 µL of stock into 1 mL of water (100 µM). Hold against a light source. The solution must be crystal-clear. If cloudy, the compound has precipitated; lower the stock concentration to 50 mM.[1][2]
Phase 2: Cytotoxicity Screening (The "Ceiling")[1][2]
Objective: Determine the
Methodology: CCK-8 / MTT Assay
-
Seeding: Seed cells (e.g., HEK293, HeLa, or primary line) at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h for attachment.
-
Dosing Matrix: Prepare a semi-logarithmic dilution series in culture media (ensure final DMSO < 0.5%).
-
Exposure: Incubate cells with INPA for 24 to 48 hours (depending on cell doubling time).
-
Readout: Add CCK-8 reagent, incubate 1-4h, measure Absorbance at 450 nm.
-
Analysis: Normalize viability against the Vehicle Control (set to 100%).
Data Interpretation Table
| Observed Viability | Classification | Action |
| > 90% | Safe (NOAEL) | This is your working range for efficacy assays. |
| 70 - 90% | Cytostatic/Stress | Use with caution; may induce stress pathways (e.g., autophagy).[1][2] |
| < 50% | Cytotoxic | DO NOT USE. Data generated here is an artifact of cell death.[1][2] |
Phase 3: Efficacy Ranging (The "Floor")[1][2]
Objective: Once the safe range is defined (e.g., < 50 µM), determine the lowest dose required to elicit a biological response.
Context: Nitro-pyrazoles often target enzymatic pathways or receptors (e.g., CRTh2).[1][2] The assay depends on your specific hypothesis (e.g., inhibiting cytokine release, blocking migration, or killing bacteria in co-culture).[1][2]
Protocol: Dose-Response Setup
-
Range Selection: Select 5-7 points below the NOAEL determined in Phase 2.[1][2]
-
Execution: Treat cells for the relevant timepoint (e.g., 1h for signaling phosphorylation, 24h for gene expression).[1][2]
-
Curve Fitting: Plot Response vs. Log[Concentration]. Fit using a Non-Linear Regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | "Crashing out" upon dilution.[1][2] | Pre-dilute stock in PBS/BSA or warm media to 37°C before adding. Reduce final concentration. |
| Yellowing of Media | Nitro group reduction or pH shift.[1][2] | The nitro group can be yellow.[1][2] Check pH. If pH is stable, the color is intrinsic to the compound; use a "Media + Compound" blank for absorbance assays.[1][2] |
| High Vehicle Toxicity | DMSO concentration > 0.5%.[1][2] | Normalize DMSO across all wells. If 100 µM requires 1% DMSO, all lower doses must also contain 1% DMSO.[1][2] |
References
-
Compound Class Properties
-
Assay Standardization
-
Solubility & Formulation
-
Statistical Analysis
Sources
- 1. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
Application Note: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in Advanced Drug Discovery and PROTAC Synthesis
Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals.
Strategic Importance in Medicinal Chemistry
The compound 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-82-9) is a highly specialized, orthogonally functionalized building block. In modern drug discovery, the pyrazole core is a privileged pharmacophore, frequently utilized for its ability to act as both a hydrogen bond donor and acceptor within the hinge region of kinases and other target proteins 1.
This specific intermediate offers three distinct mechanistic advantages:
-
The 1-Isopropyl Group: Provides essential steric bulk and lipophilicity, driving the molecule into hydrophobic binding pockets while preventing unwanted N-alkylation during downstream synthesis.
-
The 3-Nitro Group: Acts as a stable, masked amine. By retaining the nitro oxidation state during early synthetic steps, chemists avoid premature reactivity. It can later be chemoselectively reduced to an amine to form critical hinge-binding motifs or energetic materials 2.
-
The 5-Acetic Acid Handle: An sp3-hybridized, flexible linker anchor. This is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where the acetic acid moiety is conjugated to E3 ligase ligands (like Cereblon or VHL recruiters) to induce targeted protein degradation 3.
Quantitative Data & Physicochemical Profiling
Understanding the physicochemical properties of this intermediate is critical for predicting ligand efficiency (LE) and maintaining Lipinski's Rule of 5 during fragment elaboration.
| Parameter | Specification / Value | Strategic Rationale in Drug Design |
| CAS Registry Number | 1260658-82-9 | Primary identifier for sourcing high-purity building blocks 4. |
| Molecular Weight | 213.19 g/mol | Low molecular weight preserves the mass budget for downstream linker and E3 ligase attachments. |
| Chemical Formula | C8H11N3O4 | - |
| LogP (Estimated) | 1.2 – 1.8 | The isopropyl group provides optimal lipophilicity for membrane permeability without inducing aggregation. |
| Topological Polar Surface Area | 88.5 Ų | Strikes a balance between aqueous solubility and cellular penetrability. |
| pKa (Carboxylic Acid) | ~4.5 | Ensures the moiety is deprotonated at physiological pH, useful for salt formation or orthogonal coupling. |
Synthetic Divergence & Workflow Logic
The true value of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid lies in its orthogonal reactivity. The diagram below illustrates how a single intermediate diverges into two major therapeutic modalities.
Caption: Synthetic divergence of the pyrazole intermediate into kinase binders and PROTACs.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind the choice of reagents to empower chemists to troubleshoot effectively.
Protocol A: Chemoselective Amide Coupling for PROTAC Linker Assembly
Objective: Conjugate the 5-acetic acid handle to an amine-functionalized PEG linker (destined for E3 ligase attachment) while leaving the 3-nitro group intact. Causality & Logic: The pyrazole ring inductively withdraws electron density, which can slightly deactivate the acetic acid moiety. Furthermore, the adjacent 1-isopropyl group introduces steric hindrance. Therefore, standard carbodiimides (like EDC) are often insufficient. We utilize HATU , a superior uronium-based coupling agent, which accelerates the formation of the highly reactive 7-aza-HOBt active ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Activation: Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
In-Process Control: A slight color change to pale yellow indicates the formation of the active ester.
-
-
Conjugation: Add the amine-functionalized PEG-linker (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 4–6 hours.
-
Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material peak[M+H]⁺ 214 should be completely consumed, replaced by the product mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Orthogonal Reduction of the 3-Nitro Group
Objective: Reduce the 3-nitro group to a 3-amino group for subsequent functionalization (e.g., urea or sulfonamide formation). Causality & Logic: While Palladium on Carbon (Pd/C) with H₂ gas is the standard for nitro reduction, it is highly destructive if the molecule has already been coupled to a target binder containing halogens (causing dehalogenation). To ensure a universally applicable protocol, we utilize Iron powder and Ammonium Chloride (Fe/NH₄Cl) . This method is highly chemoselective, reducing the nitro group without cleaving halogens or affecting the amide/carboxylic acid moieties.
Step-by-Step Methodology:
-
Preparation: Suspend the nitro-pyrazole intermediate (1.0 eq, 1.0 mmol) in a solvent mixture of Ethanol/Water (4:1 v/v, 10 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 5.0 mmol) and solid NH₄Cl (5.0 eq, 5.0 mmol) to the suspension.
-
Reaction: Heat the mixture to 80 °C under reflux for 2 hours with vigorous stirring.
-
Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). The nitro starting material is UV-active and non-staining. The resulting amine product will be significantly more polar (lower Rf) and will stain intensely dark purple/brown when treated with Ninhydrin and heated.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad generously with hot Ethanol. Concentrate the filtrate, resuspend in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the 3-amino pyrazole.
PROTAC Assembly Logic
When utilized in targeted protein degradation, the pyrazole intermediate acts as a crucial anchor. The logical flow of this assembly is mapped below:
Caption: Logical assembly and mechanism of action for PROTACs utilizing the pyrazole anchor.
References
- Google Patents. "WO2025104236A1 - Pyrazole compounds as cullin ring ubiquitin ligase compounds". World Intellectual Property Organization.
-
PubMed Central (PMC). "Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis". National Institutes of Health. URL:[Link]
Sources
- 1. Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. WO2025104236A1 - Pyrazole compounds as cullin ring ubiquitin ligase compounds - Google Patents [patents.google.com]
- 4. 1006950-68-0|1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
derivatization of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid for bioassays
Application Note: Derivatization Strategies for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in Bioassays
Executive Summary & Molecule Analysis
This technical guide details the derivatization protocols for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (hereafter referred to as INPA ).[1] While INPA serves as a potent scaffold in medicinal chemistry (often an intermediate for kinase inhibitors or antimicrobial agents), its physicochemical properties present challenges for direct bioassay readout:
-
Lack of Fluorescence: The nitro group (
) at the C3 position is a strong fluorescence quencher, rendering the native molecule invisible in fluorescence-based binding assays.[1] -
Ionization Issues (LC-MS): The carboxylic acid moiety (
) ionizes poorly in positive-mode electrospray ionization (ESI+), the preferred mode for biological matrices, leading to low sensitivity. -
Polarity: The free acid is highly polar, causing poor retention on standard C18 RP-HPLC columns and significant matrix effects.[1]
Strategic Approach: We utilize the C5-acetic acid side chain as the primary "handle" for derivatization.[1] By targeting this group via carbodiimide chemistry, we can attach reporters (fluorophores) or charge-tags without altering the core pyrazole pharmacophore.[1]
Decision Logic: Selecting the Right Protocol
Before proceeding, select the protocol matching your bioassay endpoint.
Figure 1: Decision tree for selecting the appropriate derivatization strategy based on the intended bioassay.
Protocol A: Charge-Reversal for High-Sensitivity LC-MS/MS
Objective: To convert the acidic INPA into a cationic derivative, enhancing ESI+ ionization efficiency by 10-100 fold for pharmacokinetic (PK) studies.
Mechanism: We couple INPA with 2-picolylamine (2-PA) .[1] The pyridine nitrogen in 2-PA easily protonates in the mobile phase, providing a permanent positive charge handle.
Materials
-
Analyte: INPA (1 mg/mL in Acetonitrile).[1]
-
Reagent: 2-Picolylamine (2-PA).[1]
-
Activator: 2-Chloro-1-methylpyridinium iodide (CMPI) or EDC/HOAt.[1] Recommendation: EDC/HOAt is milder and prevents side reactions with the nitro group.
-
Base: Triethylamine (TEA).[1]
-
Solvent: Anhydrous Acetonitrile (ACN).[1]
Step-by-Step Procedure
-
Preparation: In a microcentrifuge tube, mix 50 µL of INPA stock with 20 µL of EDC (200 mM in water) and 20 µL of HOAt (200 mM in ACN).
-
Activation: Vortex for 30 seconds. Incubate at room temperature (RT) for 5 minutes.
-
Coupling: Add 30 µL of 2-Picolylamine (200 mM in ACN).
-
Reaction: Incubate at 40°C for 30 minutes. The slight heat drives the reaction to completion despite the steric bulk of the isopropyl group.
-
Quenching: Add 10 µL of 1% Formic Acid.
-
Analysis: Inject directly into LC-MS/MS. Monitor the transition corresponding to the [M+H]+ of the derivative.[2]
Data Validation (Expected Shifts):
| Parameter | Native INPA | 2-PA Derivatized INPA |
|---|---|---|
| Monoisotopic Mass | ~213.07 Da | ~303.13 Da |
| ESI Mode | Negative (-) | Positive (+) |
| Retention Time (C18) | Early Elution (Polar) | Late Elution (Hydrophobic) |
| LOD (Signal-to-Noise) | Low (Poor Ionization) | High (Enhanced) |[1]
Protocol B: Fluorescent Labeling for Cellular Assays
Objective: To attach a fluorophore for flow cytometry or fluorescence microscopy. Challenge: The nitro group is a quencher. We must use a fluorophore with a high quantum yield and a "spacer" to minimize quenching via FRET/PET mechanisms.[1] 5-Aminomethylfluorescein (5-AMF) is recommended.[1]
Reaction Scheme
Figure 2: Two-step activation and coupling workflow.
Step-by-Step Procedure
-
Activation Buffer: Prepare 0.1 M MES buffer, pH 5.0. (Low pH is critical for EDC stability).[1]
-
Activation: Dissolve 1 mg INPA in 100 µL DMSO. Add to 400 µL MES buffer. Add 10 equivalents of EDC and 20 equivalents of Sulfo-NHS .
-
Incubation: React for 15 minutes at RT.
-
Buffer Exchange (Critical): The fluorophore amine reacts best at pH > 7.[1]0. Use a PD-10 desalting column or rapid spin filter to exchange the buffer to PBS (pH 7.4).[1] Do not skip this: amines protonate at pH 5 and won't react.
-
Coupling: Add 5 equivalents of 5-Aminomethylfluorescein (dissolved in DMSO).
-
Reaction: Incubate in the dark for 2 hours at RT.
-
Purification: Remove unreacted fluorophore using HPLC or a size-exclusion spin column (if the fluorophore is large) or simply by precipitation if solubility differences allow.[1]
Protocol C: Bioconjugation (BSA/HSA) for Immunogenicity
Objective: Covalently link INPA to Bovine Serum Albumin (BSA) to create an immunogen for antibody production or a coating antigen for ELISA.[1]
Protocol
-
Stoichiometry: Target a hapten-to-protein ratio of 10:1.
-
Solvent: Use anhydrous DMF for the initial activation of INPA to prevent hydrolysis.
-
Activation: Mix INPA (10 µmol) + EDC (15 µmol) + NHS (15 µmol) in 200 µL dry DMF. Stir for 1 hour.
-
Coupling: Dissolve BSA (10 mg) in 1 mL Carbonate/Bicarbonate buffer (pH 9.0).
-
Dropwise Addition: Slowly add the activated INPA-NHS ester solution to the BSA solution while vortexing.
-
Dialysis: Dialyze against PBS (pH 7.4) for 24 hours at 4°C with 3 buffer changes to remove free INPA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Bond) | Hydrolysis of O-acylisourea | Use Sulfo-NHS to stabilize the intermediate. Ensure buffers are anhydrous if using organic solvents.[1] |
| Precipitation | INPA is hydrophobic | Increase DMSO/DMF content in the reaction mixture (up to 20% is tolerated by most proteins). |
| Fluorescence Quenching | Nitro group proximity | Use a linker (e.g., PEG4-amine) between INPA and the fluorophore to increase distance. |
| Multiple Peaks in LC-MS | Isomerization | The pyrazole N-alkylation is stable, but ensure the nitro group hasn't been reduced to an amine (avoid Zinc/Acid environments).[1] |
References
-
Carboxylic Acid Derivatization for LC-MS
-
EDC/NHS Chemistry Standards
-
Pyrazole Bioactivity & Chemistry
-
Fluorescent Labeling Protocols
Sources
- 1. chemscene.com [chemscene.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. research.vu.nl [research.vu.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bocascientific.com [bocascientific.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note: Pyrazole Derivatives in Agrochemical Discovery and Development
Introduction to the Pyrazole Scaffold in Crop Protection
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold in agricultural chemistry[1]. Its unique electronic properties, multiple substitution vectors, and robust hydrogen-bonding capabilities make it an ideal pharmacophore for interacting with diverse biological targets in pests, weeds, and fungal pathogens[2].
Historically, the introduction of pyrazole-based active ingredients has revolutionized crop protection. Notable examples include the broad-spectrum insecticide fipronil (a GABA-gated chloride channel antagonist)[2], the herbicide pyrasulfotole (an HPPD inhibitor)[3], and the fungicide pyraclostrobin (a Complex III respiration inhibitor)[1]. Recent drug development efforts have heavily focused on pyrazole-4-carboxamides, which exhibit exceptional efficacy as Succinate Dehydrogenase Inhibitors (SDHIs) against resistant fungal strains[2].
Mechanistic Pathways and Target Engagement
Understanding the precise Mechanism of Action (MoA) is critical for rational agrochemical design. Pyrazole amides, such as fluxapyroxad and bixafen, primarily target the mitochondrial electron transport chain of fungi[2].
The carboxamide linkage acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase)[2]. Furthermore, introducing fluorinated groups (e.g., -CF3 or -CHF2) at the 3-position of the pyrazole ring significantly enhances lipophilicity, facilitating rapid penetration through the fungal cell membrane and improving binding affinity via halogen bonding[2].
Caption: Mechanism of Action for Pyrazole-Amide SDHI Fungicides.
Quantitative Efficacy and Structure-Activity Relationships (SAR)
The structural optimization of pyrazole derivatives directly correlates with their field efficacy. Table 1 summarizes the key quantitative metrics of benchmark pyrazole agrochemicals, highlighting the relationship between structural modifications and biological activity.
Table 1: Comparative Efficacy of Pyrazole-Based Agrochemicals
| Compound Class | Representative Agent | Primary Target / MoA | Target Organism | Typical EC50 / IC50 | Key SAR Feature |
| Pyrazole Amide | Fluxapyroxad | Complex II (SDHI) | Sclerotinia sclerotiorum | < 0.05 mg/L | 3-CHF2 group enhances binding at the Q-site[2]. |
| Phenylpyrazole | Fipronil | GABA Receptor | Meloidogyne incognita | ~20 mg/L (LC50) | N-phenyl ring with trifluoromethyl substitution[2]. |
| Aryloxypyrazole | Pyrasulfotole | HPPD Enzyme | Broadleaf Weeds | < 150 g a.i./ha | 5-hydroxy group mimics the natural substrate[3]. |
| Diaryl-Pyrazole | Compound 6 (Analog) | Fungal Respiration | Sclerotium rolfsii | 12 μg/mL | 3-chloropyridinyl moiety improves systemic uptake[4]. |
Experimental Protocols: Synthesis and Biological Evaluation
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of a pyrazole-4-carboxamide library and the subsequent in vitro validation of its antifungal properties. Every step is designed as a self-validating system to minimize false positives and ensure data integrity.
Protocol A: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides
This protocol utilizes a highly efficient, two-step amidation process starting from the corresponding pyrazole carboxylic acid[5].
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)
-
Substituted aniline/amine derivatives (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.
-
Causality: The ice bath prevents the highly exothermic reaction from degrading the pyrazole core and minimizes the vaporization of oxalyl chloride.
-
-
Activation: Add oxalyl chloride dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 4 hours.
-
Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which ensures complete conversion of the acid to the acid chloride without requiring harsh heating[5].
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. The crude acid chloride must be used immediately in the next step to prevent hydrolysis.
-
Amidation: Dissolve the selected amine and TEA in anhydrous THF. Cool to 0–5°C. Slowly add the crude pyrazole acid chloride (dissolved in a minimum volume of THF) dropwise.
-
Causality: TEA serves as an acid scavenger, neutralizing the HCl byproduct generated during amide bond formation. This prevents the protonation of the nucleophilic amine, driving the reaction to completion[5].
-
-
Purification: Stir for 10 hours at ambient temperature. Remove the solvent, wash the residue with water, extract with ethyl acetate, and purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate, 30:1 v/v)[5].
Protocol B: High-Throughput In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol evaluates the intrinsic fungicidal activity of the synthesized derivatives against agricultural pathogens (e.g., Colletotrichum gloeosporioides or Aspergillus niger)[5][6].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives in pure Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.
-
Causality: DMSO is universally used because it readily dissolves lipophilic pyrazole amides. However, the final concentration of DMSO in the agar must never exceed 1% (v/v) to prevent solvent-induced fungal toxicity, which would confound the efficacy data[6].
-
-
Media Amendment: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 45–50°C in a water bath. Aliquot the pyrazole stock solutions into the molten PDA to achieve final test concentrations (e.g., 1, 5, 10, 50 μg/mL).
-
Causality: Adding compounds at 45–50°C ensures the agar is still liquid for uniform mixing but cool enough to prevent the thermal degradation of the heat-sensitive test compounds[6].
-
-
Self-Validating Controls: Prepare three specific control plates:
-
Negative Control: Blank PDA (Ensures baseline fungal viability).
-
Solvent Control: PDA + 1% DMSO (Validates that growth inhibition is not due to the solvent).
-
Positive Control: PDA + Commercial standard (e.g., Fluxapyroxad or Fluconazole at 10 μg/mL) (Confirms the assay's sensitivity to known inhibitors)[6].
-
-
Inoculation: Using a sterilized 5.0 mm cork borer, excise mycelial plugs from the actively growing edge of a 7-day-old fungal culture. Place one plug face-down in the exact center of each amended petri dish[5].
-
Incubation & Measurement: Incubate the plates in the dark at 27°C for 72–120 hours. Measure the colony diameters crosswise daily using digital calipers[5].
-
Data Analysis: Calculate the inhibition rate (%) relative to the solvent control. Use non-linear regression analysis (log(inhibitor) vs. response) to determine the EC50 values.
Caption: Step-by-step workflow for in vitro mycelial growth inhibition assay.
References
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles.
- Wu, Z., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Zhang, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Silva, A., et al. (2023). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- El-Gohary, N., et al. (2025).
- Wang, L., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid. This molecule is a highly valued intermediate in the development of NLRP3 inflammasome inhibitors[1],[2].
Synthesizing this compound presents three distinct chemical challenges:
-
Regioselectivity: Controlling the N-alkylation of the ambident 3-nitropyrazole anion[1],[3].
-
C5-Functionalization: Avoiding acid-base quenching during the introduction of the acetic acid moiety.
-
Thermal Stability: Preventing decarboxylation of the final heteroaryl acetic acid product.
To bypass the notoriously low yields of direct
I. Optimized Synthetic Workflow
Figure 1: 5-step homologation workflow for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid.
II. Quantitative Yield Optimization Data
The table below summarizes the yield improvements achieved by transitioning from traditional methodologies to our optimized protocols at critical synthetic bottlenecks.
| Reaction Step | Traditional Methodology | Optimized Methodology | Yield | Mechanistic Causality |
| N-Alkylation | NaH, 2-bromopropane, DMF | PPh3, DIAD, iPrOH (Mitsunobu) | +37% | Kinetic control favors the less sterically hindered N1 position over N2. |
| C5-Homologation | LiTMP, Ethyl bromoacetate | LiTMP, CO | +55% | Prevents acid-base enolization of the highly acidic |
| Nitrile Hydrolysis | 6M HCl, 110°C (Reflux) | 2M NaOH, EtOH/H | +58% | Avoids acid-catalyzed thermal decarboxylation of the heteroaryl acetic acid. |
III. Troubleshooting & FAQs
Q1: When alkylating 3-nitro-1H-pyrazole with 2-bromopropane and NaH, I isolate a near 1:1 mixture of the 1-isopropyl-3-nitro and 1-isopropyl-5-nitro isomers. How can I enrich the 3-nitro isomer?
Analysis & Causality: The standard method utilizing sodium hydride in DMF[1],[3] often yields a mixture because the pyrazolide anion is ambident. The steric differentiation between the two nitrogen atoms is partially offset by the electron-withdrawing effect of the adjacent nitro group, leading to poor thermodynamic control.
Solution: Switch to a Mitsunobu reaction using isopropanol, triphenylphosphine (PPh
Q2: I attempted to lithiate 1-isopropyl-3-nitro-1H-pyrazole at C5 using LiTMP, followed by a direct quench with ethyl bromoacetate. The reaction yielded <10% product. Why did this fail?
Analysis & Causality: Direct alkylation of highly basic heteroaryllithium species with
Q3: During the reduction of the 5-carboxylic acid to the alcohol, my nitro group is converting to an amino group. What is the optimal reagent?
Analysis & Causality: If you are using Palladium-catalyzed hydrogenation (H
Q4: The final step of my synthesis is the hydrolysis of 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile. When I reflux in 6M HCl, my yield drops drastically, and I detect 1-isopropyl-5-methyl-3-nitro-1H-pyrazole. Why?
Analysis & Causality: You are observing the thermal decarboxylation of your target product. Heteroaryl acetic acids are highly susceptible to decarboxylation at elevated temperatures (>100°C), especially under strong acidic conditions. The pyrazole ring stabilizes the transient carbanion formed upon the loss of CO
IV. Validated Experimental Protocols
Protocol 1: C5-Lithiation and Carboxylation (Self-Validating System)
Objective: Synthesize 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid without C4-deprotonation side reactions.
-
Base Preparation: In an oven-dried flask under N
, add 2,2,6,6-tetramethylpiperidine (TMP, 1.1 eq) to anhydrous THF (0.2 M). Cool to -78°C. Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LiTMP. -
Lithiation: Dissolve 1-isopropyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous THF and add dropwise to the LiTMP solution, strictly maintaining the internal temperature below -70°C. Stir for 45 minutes.
-
Validation Checkpoint: The solution will transition from pale yellow to a deep, dark red/purple, indicating successful formation of the C5-lithium species.
-
-
Carboxylation: Rapidly transfer the lithiated mixture via cannula into a separate flask containing a large excess of freshly crushed, anhydrous dry ice (CO
) suspended in THF. -
Workup: Allow the mixture to warm to room temperature. Quench with water, extract organic impurities with EtOAc, and then acidify the aqueous layer to pH 2 using 1M HCl.
-
Validation Checkpoint: The target carboxylic acid will precipitate as a crystalline solid upon acidification.
-
Protocol 2: Mild Basic Hydrolysis of Nitrile
Objective: Convert 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile to the target acetic acid while preventing thermal decarboxylation.
-
Reaction Setup: Dissolve the nitrile intermediate in a 1:1 mixture of Ethanol and Water (0.5 M). Add 2M NaOH (3.0 eq).
-
Heating: Heat the mixture to 65°C for 4 hours.
-
Validation Checkpoint (TLC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). Ensure complete consumption of the nitrile (
~0.6) and the transient amide ( ~0.2). The product carboxylate salt will remain firmly at the baseline ( 0.0).
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.
-
Validation Checkpoint: The free 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid will precipitate as an off-white solid. Note: If an oil forms instead of a solid, the solution was not cooled sufficiently during acidification. Filter, wash with cold water, and dry under high vacuum.
-
V. References
1.[1] WO2019211463A1 - Novel compounds - Google Patents. Available at: 2.[3] WO2020086732A1 - Compounds and compositions for treating conditions associated with nlrp activity - Google Patents. Available at: 3.[2] WO2024010772A1 - Nlrp3 inhibitors - Google Patents. Available at:
Sources
purification challenges for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Topic: Purification & Troubleshooting Guide for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists
Technical Support Center: Purification of Pyrazole Acetic Acid Derivatives
Welcome to the technical guide for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid . This molecule presents a unique "push-pull" physicochemical profile: the lipophilic N-isopropyl group contrasts with the polar, electron-withdrawing nitro group and the ionizable acetic acid tail.
This guide addresses the specific challenges of purifying this scaffold, focusing on regioisomer separation, preventing decarboxylation, and overcoming chromatographic tailing.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am detecting a co-eluting impurity (~5-10%) by HPLC that resists removal via standard recrystallization. What is it?
Diagnosis: This is highly likely the N1/N2 regioisomer . During the alkylation of the pyrazole ring (or cyclization), the steric bulk of the isopropyl group competes with electronic factors. While the 1,5-substitution pattern is desired here, the 1,3-isomer (where the isopropyl and nitro groups are further apart) is often thermodynamically favored or formed as a kinetic byproduct.
Solution: Orthogonal Chromatography Standard C18 methods often fail to resolve these isomers due to identical mass and similar lipophilicity.
-
Action: Switch to a Phenyl-Hexyl or Biphenyl stationary phase for RP-HPLC. The pi-pi interactions differ significantly between the nitro-pyrazole isomers, often yielding baseline separation.
-
Alternative: If using Normal Phase (Flash), replace Ethyl Acetate/Hexane with Toluene/Acetone . Toluene provides better selectivity for nitro-aromatic regioisomers.
Q2: My product streaks and tails severely on silica gel, leading to poor fraction purity.
Diagnosis: The free carboxylic acid moiety is interacting with the silanols on the silica surface. Solution: You must suppress ionization.
-
Protocol: Add 1% Acetic Acid or 0.5% Formic Acid to both your mobile phase solvents (e.g., 1% AcOH in Hexanes AND 1% AcOH in EtOAc).
-
Pro Tip: Do not use triethylamine (TEA). While TEA reduces tailing for basic amines, it forms salts with your carboxylic acid product, causing it to stick to the column or elute as a broad smear.
Q3: The product "oils out" as a yellow gum during recrystallization attempts from Ethanol.
Diagnosis: The melting point is likely suppressed by impurities, or the cooling rate is too fast for the amphiphilic lattice to form. Solution: Use an Anti-Solvent Trituration method rather than thermal recrystallization.
-
Dissolve the crude gum in a minimum volume of DCM or Acetone (high solubility).
-
Slowly add Hexanes or Heptane (anti-solvent) with vigorous stirring until persistent cloudiness appears.
-
Stir for 2–4 hours. The mechanical agitation promotes crystal nucleation over oiling.
Q4: I observe a loss of product mass and gas evolution during drying or rotary evaporation.
Diagnosis: Thermal Decarboxylation .
Electron-deficient heterocycles (like nitro-pyrazoles) with acetic acid side chains are prone to losing
-
Action: Never heat the water bath above 40°C .
-
Action: Avoid high-vacuum drying at elevated temperatures. Lyophilization is safer if the solvent is aqueous/dioxane.
Part 2: Optimized Purification Protocols
Protocol A: pH-Swing Extraction (The "Self-Cleaning" Method)
Use this as the first pass to remove non-acidic impurities (e.g., decarboxylated byproducts, unreacted pyrazoles).
| Step | Solvent/Reagent | Action | Mechanism |
| 1 | Ethyl Acetate (EtOAc) | Dissolve crude mixture completely. | Solubilizes all organics. |
| 2 | 5% NaHCO₃ (aq) | Extract 3x. Collect Aqueous layer. | Deprotonates acid ( |
| 3 | EtOAc (fresh) | Wash the collected Aqueous layer 1x. | Removes entrained non-acidic impurities. |
| 4 | 1M HCl | Acidify Aqueous layer to pH ~2–3. | Reprotonates product ( |
| 5 | EtOAc | Extract acidified water 3x. | Recovers purified product. |
Protocol B: Flash Chromatography Parameters
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Hexanes + 1% Acetic Acid.
-
Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.
-
Gradient: 0% B
10% B (hold) 40% B. Product typically elutes ~25-35% B. -
Loading: Dry load on Celite. (Liquid loading in DCM often causes band broadening).
Part 3: Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity profile.
Figure 2: Regioisomer Formation & Separation Logic
Caption: Structural difference between N1 and N2 alkylation and the chromatographic strategy.
References
-
BenchChem. (2025).[1][2] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from
-
Luque, C., et al. (2011).[3] Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole derived ligand. Inorganica Chimica Acta, 367, 35–43.[3] Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Isopropyl-3-nitro-1H-pyrazole Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. Retrieved from
-
ResearchGate Community. (2016).[4] How to separate regioisomers without using instrumental methods? Retrieved from
Sources
optimizing reaction conditions for nitration of isopropyl-pyrazole precursors
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-NIT-OPT-2024
Introduction
Welcome to the Technical Support Center. You are likely here because the nitration of isopropyl-pyrazole derivatives is failing to meet your yield, purity, or safety specifications.
Nitrating pyrazoles is deceptive. While the pyrazole ring is electron-rich, it is a base (
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of this scaffold.
Module 1: Regioselectivity & Isomer Control
Q: Why am I observing N-nitration instead of the desired C4-nitration?
A: This is a classic case of Kinetic vs. Thermodynamic control.
In neutral or mild acidic conditions (e.g., Acetyl Nitrate), the electrophile attacks the most electron-rich center: the lone pair on the nitrogen (
However, for most drug development applications (e.g., kinase inhibitors), the target is 4-nitro-1-isopropyl-1H-pyrazole .
-
The Mechanism: Direct C4 nitration usually proceeds via the pyrazolium cation in strong sulfuric acid. If you are seeing N-nitro products, your acidity is likely too low, or the temperature is insufficient to drive the rearrangement or direct C-attack.
-
The Fix:
-
Increase Acidity: Switch to a standard Mixed Acid system (
). The protonated ring blocks N-attack. -
Thermal Rearrangement: If you have isolated the N-nitro species, heating it in sulfuric acid (or high-boiling solvents like anisole) will trigger a rearrangement to the thermodynamic C4-nitro product [1].
-
Q: How do I ensure the nitro group lands on C4 and not C3/C5?
A: For 1-isopropyl-1H-pyrazole , the C4 position is electronically favored.
-
Electronic Effect: The N-alkyl group directs electrophiles to C4.
-
Steric Effect: The bulky isopropyl group at N1 shields the adjacent C5 position, and C3 is less reactive than C4 in EAS.
-
Troubleshooting: If you observe C3/C5 isomers, check for ipso-substitution or migration. This is rare unless C4 is blocked. Ensure your starting material is pure 1-isopropyl isomer and not a mixture of 1- and 3-isopropyl tautomers.
Module 2: Yield Optimization (The Protonation Trap)
Q: My starting material is unreactive even with excess Nitric Acid. Why?
A: You are caught in the "Protonation Trap."
To generate the nitronium ion (
The Solution: The "One-Pot, Two-Step" Protocol Instead of mixing everything at once, separate the salt formation from the nitration.
| Variable | Standard Condition | Optimized Condition | Reason |
| Acid Medium | 98% | Oleum (20% | Scavenges water produced during nitration, keeping |
| Temperature | 60°C | 90–95°C | The deactivated pyrazolium species requires higher activation energy [2]. |
| Stoichiometry | 1.1 eq | 1.5 - 2.0 eq | Compensates for thermal decomposition of nitric acid at high temps. |
Q: I see "tar" or black impurities. Is the isopropyl group oxidizing?
A: Yes. The tertiary methine proton on the isopropyl group is vulnerable.
-
Cause: Radical oxidation initiated by
radicals (brown fumes) at high temperatures. -
Fix:
-
Degas: Purge the reaction vessel with
to remove dissolved oxygen. -
Urea: Add 0.5 mol% Urea to the acid mixture. This acts as a scavenger for nitrous acid (
), suppressing the radical cycle that leads to oxidation [3].
-
Module 3: Visualizing the Reaction Logic
The following diagram illustrates the mechanistic pathways and decision points for optimizing the reaction.
Caption: Mechanistic pathway comparison. Mild conditions favor kinetic N-nitration (red), while strong acid conditions drive the thermodynamic C4-nitration (blue) via the deactivated cation.
Module 4: Safety & Scale-Up Protocols
Critical Safety Warning: Thermal Runaway
Nitration of pyrazoles is highly exothermic (
Troubleshooting Thermal Issues:
-
Issue: Uncontrollable temperature spike upon adding
. -
Diagnosis: Dosing rate exceeds cooling capacity.
-
Protocol:
-
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) test on the reaction mass.[2] Determine the
of decomposition. Never operate within 50°C of this limit. -
Dosing Strategy: Do not add
to the pyrazole. Add the pyrazole sulfate solution to the pre-cooled nitrating mixture (reverse addition) or add dropwise to the pyrazole/sulfuric mix with strict internal temp monitoring (<10°C rise allowed).
-
Standard Operating Procedure (SOP)
Target: 1-isopropyl-4-nitro-1H-pyrazole Scale: 10g Pilot
-
Salt Formation:
-
Charge 25 mL Conc.
into a 3-neck flask. -
Cool to 0–5°C.
-
Add 10g 1-isopropyl-pyrazole dropwise. (Exothermic: Maintain <20°C).
-
Stir 30 mins to ensure complete protonation.
-
-
Nitration:
-
Prepare a mixture of 6 mL Fuming
and 10 mL Oleum (20%) . -
Add acid mixture dropwise to the pyrazole solution.[1]
-
CRITICAL: Maintain temp <10°C during addition to prevent oxidation of the isopropyl group.
-
-
Reaction:
-
Once addition is complete, slowly ramp temperature to 90°C .
-
Hold at 90°C for 3–5 hours. Monitor by HPLC (Sample prep: quench 1 drop in NaOH/MeCN).
-
-
Workup:
-
Cool to room temperature.
-
Pour onto 200g Crushed Ice .
-
Neutralize with
or to pH 7–8. -
Extract with Ethyl Acetate (
). -
Wash organics with Brine, dry over
, and concentrate.
-
References
-
Janssen, J. W., et al. (1973). "Pyrazoles.[1][3][4][5][6][7][8][9][10][11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link
-
Austin, M. W., et al. (1965). "The Kinetics and Mechanism of Heteroaromatic Nitration. Part II. Pyrazole and Imidazole."[6][12] Journal of the Chemical Society.[7] Link
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Zhang, Y., et al. (2025). "Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone." Molecules. Link
-
BenchChem. (2025).[11] "Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem Protocols. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rushim.ru [rushim.ru]
- 6. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
stability and storage conditions for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Introduction
Welcome to the Technical Support Center for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid . This guide addresses the specific stability challenges associated with the electron-deficient pyrazole core and the acetic acid side chain.
This compound is a specialized building block often used in the synthesis of bioactive molecules (e.g., kinase inhibitors). Its structural features—specifically the nitro group at position 3 and the acetic acid moiety at position 5 —dictate its handling requirements. The electron-withdrawing nature of the nitro group creates a unique stability profile that differs from simple phenylacetic acids.
Module 1: Physical Integrity & Storage Protocols
Q: What are the optimal long-term storage conditions?
A: For storage exceeding 30 days, we strictly recommend -20°C in a desiccated environment.
-
Why? While the pyrazole ring is aromatic and generally stable, the acetic acid side chain is susceptible to slow oxidative decarboxylation, a process accelerated by heat and moisture. The nitro group at the 3-position pulls electron density from the ring, slightly weakening the bond to the acetic acid group compared to non-nitrated analogs.
-
Protocol: Store in amber glass vials with a PTFE-lined cap. If the original seal is broken, backfill with Argon or Nitrogen before resealing to prevent moisture ingress.
Q: Is this compound hygroscopic?
A: Yes, like many low-molecular-weight organic acids, it can absorb atmospheric moisture.
-
Risk: Water uptake promotes hydrolysis and can catalyze decarboxylation or microbial growth.
-
Visual Indicator: The powder may clump or turn into a gum-like residue. If clumping occurs, verify purity via LC-MS before use.
Q: Can I store solutions of this compound?
A: Avoid long-term storage of solutions.
-
Stability: Solutions in DMSO or DMF are stable for approximately 1 week at 4°C.
-
Incompatibility: Avoid storing in alkaline aqueous buffers for extended periods, as the formation of the carboxylate anion, while soluble, renders the molecule more prone to decarboxylation over time.
Storage Workflow Diagram
Figure 1: Recommended workflow from receipt to storage to prevent moisture-induced degradation.
Module 2: Chemical Stability & Degradation Mechanisms
Q: What is the primary degradation risk?
A: Thermal Decarboxylation.
Heteroaryl acetic acids are known to lose carbon dioxide (
-
Mechanism: The nitro group (
) is strongly electron-withdrawing. This reduces the electron density of the pyrazole ring, which can stabilize the intermediate anion formed if decarboxylation occurs. -
Threshold: Do not heat above 80°C without monitoring. If a reaction requires high heat, consider using a protected ester form instead of the free acid.
Q: Is the Nitro group stable?
A: The nitro group is generally stable to oxidation but sensitive to reduction.
-
Incompatibility: Avoid contact with strong reducing agents (e.g.,
, , ) unless you intend to reduce the nitro group to an amine. -
Light Sensitivity: Nitro compounds can undergo slow photolysis. Always protect from direct UV/sunlight.
Q: My sample has turned dark brown. Is it still usable?
A: A color shift from off-white/pale yellow to dark brown usually indicates significant decomposition (oxidation or polymerization of decarboxylated byproducts).
-
Action: Run a standard LC-MS.
-
Parent Mass: Look for
Da (Check specific MW based on isotope). -
Degradant Mass: Look for
(Loss of ) or (Decarboxylated species: 1-isopropyl-3-nitro-5-methyl-pyrazole). -
Verdict: If purity is <90%, repurification is recommended.
-
Degradation Pathway Visualization
Figure 2: The primary thermal degradation pathway (decarboxylation) driven by the electron-deficient ring.
Module 3: Handling & Solubilization Guide
Q: What is the best solvent for stock solutions?
A: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .
-
Solubility: High (>50 mM).
-
Stability: Good.
-
Protocol: Prepare a 100 mM stock in anhydrous DMSO. Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Q: How do I get this compound into aqueous solution for biological assays?
A: As a free carboxylic acid, it has poor solubility in water at acidic or neutral pH.
-
Step 1: Dissolve in DMSO (e.g., make a 100x stock).
-
Step 2: Dilute into the aqueous buffer.
-
Critical Step: Ensure the final buffer pH is > 6.0 . The carboxylic acid needs to be deprotonated (forming the carboxylate salt) to remain soluble in water.
-
Troubleshooting: If precipitation occurs upon dilution, verify that your buffer capacity is strong enough to neutralize the acid.
Summary of Physicochemical Properties
| Property | Value / Characteristic | Note |
| Appearance | White to pale yellow solid | Nitro groups often impart a yellow tint. |
| Solubility (DMSO) | High (>50 mg/mL) | Recommended for stock solutions. |
| Solubility (Water) | Low (pH < 5), Moderate (pH > 7) | Requires deprotonation. |
| pKa (Acid) | ~3.5 - 4.5 (Estimated) | Typical for heteroaryl acetic acids. |
| Thermal Limit | < 80°C | Avoid reflux in high-boiling solvents. |
Module 4: Troubleshooting FAQ
Q: I see an extra peak in my NMR at 2.3 ppm (singlet) that wasn't there before. A: This is likely the methyl group of the decarboxylated product (1-Isopropyl-5-methyl-3-nitro-1H-pyrazole). If you dried your sample with heat (e.g., in a vacuum oven >50°C), you likely induced decarboxylation.
-
Fix: Dry future samples under high vacuum at room temperature only.
Q: The compound is sticking to my weighing spatula (static). A: This is common for dry organic acids. Use an antistatic gun or weigh into a glass vial rather than on weighing paper.
Q: Can I use this compound in a reaction with Sodium Hydride (NaH)? A: Proceed with Caution.
-
NaH will deprotonate the carboxylic acid immediately (safe).
-
However, the nitro group is sensitive. While NaH is a base, not a strong reducer, ensuring anhydrous conditions is vital.
-
Warning: Do not mix with strong Lewis acids and heating, as this accelerates decarboxylation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (Analogous Structure). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved from [Link]
-
Royal Society of Chemistry (1973). The decarboxylation of some heterocyclic acetic acids. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [Link]
(Note: Specific stability data for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is derived from functional group principles and analogous heteroaryl acetic acid behaviors due to the proprietary nature of specific research intermediates.)
Sources
troubleshooting bioassays with 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Here is the technical support center with troubleshooting guides and FAQs for bioassays with 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid.
Technical Support Center: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Welcome to the technical support resource for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to address potential challenges systematically, ensuring the integrity and reproducibility of your results.
Section 1: Compound Profile & Mechanism of Action
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid belongs to the pyrazole class of heterocyclic compounds. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]
-
Core Scaffold: The pyrazole ring is a core component of many kinase inhibitors.[1][4] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[4][5] Therefore, it is plausible that this compound targets one or more protein kinases.
-
Key Functional Groups:
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group can be crucial for molecular interactions and may be involved in binding to a biological target.[6][7]
-
Isopropyl Group (-CH(CH₃)₂): This bulky, hydrophobic group can influence the compound's binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
-
Acetic Acid Moiety (-CH₂COOH): The carboxylic acid group can impact the compound's solubility and ability to form hydrogen bonds, potentially anchoring it within a target's active site.
-
Based on its structural features, this compound is likely being investigated for its effects on cell signaling pathways, making cell-based assays (e.g., proliferation, apoptosis, cell cycle analysis) the primary context of its use.[8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound? A1: Proper preparation and storage are critical for maintaining compound integrity.[10]
-
Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[11]
-
Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[10] Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but first, confirm the compound's temperature sensitivity.
-
Storage: Aliquot the stock solution into single-use, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.[10][11] Store stock solutions at -20°C for short-term use and -80°C for long-term storage.[10]
Q2: My compound is precipitating when I add it to my aqueous cell culture medium. What should I do? A2: Poor aqueous solubility is a common cause of reduced or inconsistent activity.[11]
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your assay is low enough to be tolerated by your system (typically <0.5%).[11]
-
Dilution Method: Add the stock solution to your final assay buffer while vortexing gently to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Solubility Test: Perform a simple solubility test. Prepare the highest concentration of the compound in your assay medium, incubate under assay conditions (e.g., 37°C) for a few hours, and visually inspect for precipitates against a dark background.[11]
-
Lower Concentration: If precipitation persists, you may need to lower the final working concentration of the compound.
Q3: I am observing high cytotoxicity across all concentrations, even very low ones. What could be the cause? A3: This could be due to several factors:
-
Solvent Toxicity: Ensure your vehicle control (medium with the same final DMSO concentration) does not show toxicity. If it does, the DMSO concentration is too high for your cell line.
-
Compound Potency: The compound may be extremely potent in your specific cell line. Expand your dilution series to include much lower concentrations (e.g., into the low nanomolar or even picomolar range).
-
Off-Target Effects: At high concentrations, small molecules can exhibit non-specific activity.[12] Focusing on a dose-responsive range is key.
Q4: What are typical starting concentrations for cell-based vs. biochemical assays? A4: Potency can vary significantly between assay types. The table below provides general guidelines.[12]
| Assay Type | Typical IC₅₀ Range | Recommended Starting Concentration Range | Rationale |
| Biochemical (Cell-Free) | <100 nM | 0.1 nM - 10 µM | Directly measures interaction with a purified target (e.g., enzyme), so higher potency is expected. |
| Cell-Based | <1-10 µM | 1 nM - 30 µM | Compound must cross the cell membrane and engage the target in a complex cellular environment, often requiring higher concentrations.[12] |
Section 3: Systematic Troubleshooting Guide
Unexpected or inconsistent results are common in bioassays. This guide provides a logical workflow to identify and resolve the root cause of the issue.
Caption: A systematic workflow for troubleshooting common issues in bioassays involving small molecule inhibitors.
Step 1: Verify Stock Solution Integrity
-
Problem: Complete loss of activity.
-
Causality: The most common point of failure is the compound stock solution itself. Degradation due to improper storage (e.g., repeated freeze-thaw cycles, light exposure) or precipitation in the stock can lead to a much lower effective concentration.[10][11]
-
Recommended Action:
-
Thaw a fresh, unused aliquot of the compound.
-
If the problem persists, the stock may have degraded. The most definitive way to check this is by analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and concentration.[10]
-
If degradation is confirmed, prepare a fresh stock solution from the solid compound, carefully following the protocol in the FAQs.
-
Step 2: Assess Compound Solubility & Stability in Assay Medium
-
Problem: Inconsistent results or lower-than-expected potency.
-
Causality: Even if the DMSO stock is good, the compound may precipitate when diluted into the aqueous assay buffer or may be unstable under the assay's incubation conditions (e.g., 37°C for 48 hours).[11][13] The stability of compounds in aqueous media can decrease with increasing temperature.[13]
-
Recommended Action:
-
Solubility Check: Visually inspect the wells of your assay plate under a microscope for signs of precipitation (crystals, cloudiness).
-
Stability Check: Prepare the compound in your assay medium and incubate it for the full duration of your experiment. At various time points (e.g., 0, 24, 48 hours), take an aliquot and test its activity in a rapid assay or analyze it via HPLC to check for degradation products.
-
Mitigation: If you suspect instability, reduce the incubation time if possible or prepare fresh dilutions of the compound immediately before adding them to the assay.
-
Step 3: Evaluate Assay Performance
-
Problem: No activity from the test compound, and the positive control is also weak or inactive.
-
Causality: The issue may not be with your compound but with the assay itself. This could be due to degraded reagents, incorrect buffer pH, faulty instrumentation, or unhealthy cells.[14][15]
-
Recommended Action:
-
Check Controls: Scrutinize your positive and negative/vehicle controls. The positive control should yield a robust signal, and the vehicle control should define the baseline. If these are not as expected, the entire run is invalid.[15]
-
Reagent Integrity: Check the expiration dates and storage conditions of all assay kits and reagents.[14]
-
Cell Health: Ensure cells are healthy, within a low passage number, and seeded at the correct density. Perform a simple viability check (e.g., Trypan blue staining) before starting the experiment.
-
Step 4: Interrogate the Biological System
-
Problem: The compound is stable, soluble, and the assay is working, but you still see no specific effect.
-
Causality: The biological hypothesis may be incorrect for the chosen model. The target protein may not be expressed in your cell line, or the signaling pathway you are measuring may be inactive or compensated for by other pathways.[11]
-
Recommended Action:
-
Confirm Target Expression: Use a method like Western Blot or qPCR to confirm that the intended molecular target of your compound is present in your cell line.
-
Confirm Pathway Activity: Ensure the signaling pathway being investigated is active. For example, if you are testing a kinase inhibitor, you may need to stimulate the pathway with a growth factor to see an inhibitory effect.
-
Consider Alternative Models: The compound's mechanism of action may be highly specific to a certain cellular context. Test the compound in other relevant cell lines where the target is known to be expressed and functional.[8]
-
Caption: Hypothetical signaling pathway where a pyrazole-based inhibitor blocks a downstream kinase, preventing cell proliferation.
Section 4: Standardized Protocol: Cell Viability (MTT) Assay
This protocol provides a standardized workflow for assessing the cytotoxic or anti-proliferative effects of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a chosen cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO, cell culture grade
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution series of the compound in complete medium. Start with a 2X final concentration (e.g., if the highest final concentration is 30 µM, prepare a 60 µM solution).
-
Important: Maintain a consistent DMSO percentage across all wells, including the vehicle control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells with medium only.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[8]
-
-
MTT Addition & Formazan Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette or use a plate shaker to ensure complete solubilization.[8]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
-
Section 5: References
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Shaaban, M. R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][11][15]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (1985). Stability of T-2 mycotoxin in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biologically Active 1-[2-(2-Methyl- 5-nitroimidazol-1-yl)acetyl]-3-substituted Phenyl-4-carbaldehyde-1H-pyrazoles. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-nitro-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Stability of T-2 mycotoxin in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: Synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid - A Guide to Byproduct Identification and Troubleshooting
Welcome to the technical support center for the synthesis of 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed methodologies to identify and mitigate the formation of byproducts during this multi-step synthesis. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid?
A1: The synthesis of this molecule involves several key transformations, each with the potential to generate specific byproducts. The primary areas of concern are the initial pyrazole ring formation, the subsequent nitration, and the final hydrolysis or oxidation to the carboxylic acid.
Common Byproducts Include:
-
Regioisomers of the Pyrazole Ring: The initial condensation to form the pyrazole ring can lead to the formation of a regioisomeric pyrazole product, particularly if unsymmetrical starting materials are used.[1][2] This can be a significant challenge to separate from the desired product.
-
Incompletely Cyclized Intermediates: The reaction may not proceed to completion, leaving pyrazoline intermediates as byproducts.[1]
-
Over-nitrated or Isomeric Nitro-pyrazoles: The nitration step is critical and can produce a mixture of nitro-isomers or di-nitro and tri-nitro pyrazole derivatives if not carefully controlled.[3] The position of nitration is highly dependent on the reaction conditions.[4]
-
Byproducts from Side Reactions of Starting Materials: Impurities in the starting hydrazine can lead to colored byproducts, often resulting in yellow or red reaction mixtures.[1]
-
Amide Intermediate from Incomplete Hydrolysis: If the final step involves the hydrolysis of a nitrile, incomplete reaction can leave the corresponding amide as a significant impurity.[5]
-
Decarboxylation Product: Under harsh reaction conditions, particularly at elevated temperatures, the final acetic acid product can undergo decarboxylation.[6][7]
Q2: My NMR spectrum shows an unexpected set of peaks. How can I determine if I have a regioisomer of the pyrazole?
A2: The formation of regioisomers is a common issue in pyrazole synthesis.[8] Distinguishing between them requires careful spectroscopic analysis.
Troubleshooting Steps:
-
Detailed NMR Analysis:
-
¹H NMR: Look for duplicate sets of peaks corresponding to the protons on the pyrazole ring and the isopropyl group. The chemical shifts of the pyrazole ring protons are particularly sensitive to the substitution pattern.
-
¹³C NMR: The carbon chemical shifts of the pyrazole ring are also diagnostic. Compare the observed spectra with predicted spectra for both possible regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be invaluable for unambiguously assigning the structure.[2] By observing through-space correlations between protons, you can determine the proximity of the isopropyl group to the substituents on the pyrazole ring.
-
-
Chromatographic Separation:
-
TLC (Thin-Layer Chromatography): Regioisomers often have slightly different polarities and may be separable by TLC, appearing as distinct spots.[1]
-
Column Chromatography: If a mixture of regioisomers is present, careful column chromatography on silica gel can often be used for separation.[3] A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.
-
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both regioisomers, analyzing the fragmentation patterns in techniques like GC-MS can sometimes provide clues to the substitution pattern.[1]
Q3: The nitration step of my synthesis is giving a low yield and a complex mixture of products. What can I do to improve this?
A3: Low yields and poor selectivity in pyrazole nitration are frequent challenges.[3] The key is precise control over reaction conditions.
Optimization Strategies:
-
Temperature Control: The nitration of pyrazoles is highly exothermic.[3] It is crucial to maintain a low and stable temperature, typically between 0 °C and 10 °C, using an ice-salt bath.[3] Insufficient cooling can lead to decomposition and the formation of multiple byproducts.
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating mixture (e.g., nitric acid/sulfuric acid) can lead to over-nitration.[3] Carefully control the stoichiometry to favor mono-nitration.
-
Order of Addition: Slowly adding the pyrazole substrate to the pre-cooled nitrating mixture helps to dissipate heat and prevent localized overheating, which can cause side reactions.[3]
-
Choice of Nitrating Agent: For some pyrazole systems, using a milder nitrating agent like acetyl nitrate (a mixture of nitric acid and acetic anhydride) can improve selectivity for nitration on the pyrazole ring.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 0-10 °C | Minimizes exothermic decomposition and side reactions.[3] |
| Stoichiometry | 1.0-1.1 equivalents of nitric acid | Prevents over-nitration.[3] |
| Addition | Slow, dropwise addition of pyrazole to nitrating mix | Ensures efficient heat dissipation.[3] |
| Monitoring | TLC or HPLC | To determine the optimal reaction time and prevent byproduct formation.[3] |
Q4: I am attempting to synthesize the acetic acid via hydrolysis of a nitrile precursor, but the reaction is sluggish and incomplete. How can I drive it to completion?
A4: The hydrolysis of nitriles to carboxylic acids can be slow, especially for sterically hindered or electron-rich systems.[9] Both acidic and basic conditions can be employed, each with its own set of potential issues.[5]
Troubleshooting Hydrolysis:
-
Acid-Catalyzed Hydrolysis:
-
Reaction Conditions: Heating the nitrile under reflux with a strong aqueous acid like sulfuric or hydrochloric acid is a common method.[10]
-
Incomplete Reaction: If the reaction is incomplete, you may isolate the amide intermediate.[11] To drive the reaction to completion, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[9] However, be aware that this can also lead to degradation.
-
-
Base-Catalyzed Hydrolysis:
-
Reaction Conditions: Refluxing with an aqueous base like sodium hydroxide is an alternative.[10]
-
Product Isolation: Under basic conditions, the carboxylate salt is formed.[10] You will need to acidify the reaction mixture with a strong acid to protonate the carboxylate and precipitate the desired carboxylic acid.[10]
-
Amide Formation: Milder basic conditions may favor the formation of the amide as the final product.[5]
-
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Symptom: NMR and/or LC-MS analysis of the final 2-(1-isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid shows an additional peak with the same mass but different retention time and/or spectral properties.
-
Possible Cause: Formation of the regioisomeric pyrazole during the initial ring formation step. This isomer would then be carried through the subsequent nitration and hydrolysis steps.
-
Troubleshooting Workflow:
Workflow for addressing regioisomer formation.
Issue 2: Dark-Colored and Impure Product After Nitration
-
Symptom: The crude product after the nitration step is a dark, tarry solid, and TLC analysis shows multiple spots, indicating a complex mixture.
-
Possible Cause: Decomposition of the starting material or product due to uncontrolled temperature during the exothermic nitration reaction.[3] Impurities in the starting pyrazole can also contribute to discoloration.[1]
-
Troubleshooting Workflow:
Troubleshooting dark and impure nitration products.
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
This protocol outlines a general method for identifying byproducts in your crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry Analysis: The eluent from the HPLC is directed into the mass spectrometer. Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential byproducts.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the peaks to determine the molecular weights of the components in your mixture. Compare these molecular weights to those of your starting materials, expected product, and potential byproducts (e.g., regioisomers, over-nitrated products, amide intermediate).
Protocol 2: Purification of 1-Isopropyl-3-nitro-1H-pyrazole by Column Chromatography
This protocol is for the purification of the nitro-pyrazole intermediate to remove regioisomers and other impurities before proceeding to the final step.
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude nitro-pyrazole in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-isopropyl-3-nitro-1H-pyrazole.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
scale-up synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid considerations
This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid .
The guide prioritizes the SNAr Malonate Displacement Route , as it is the most robust, scalable, and safety-conscious method for introducing an acetic acid side chain onto a nitro-functionalized heterocycle, avoiding the high risks associated with lithiating nitro compounds.
Topic: Process Optimization & Troubleshooting for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid Code: PYR-NIT-05-AA Status: Active Support Audience: Process Chemistry & R&D
Executive Technical Summary
The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid presents two primary challenges during scale-up:
-
Regiocontrol: Ensuring the isopropyl group is installed at
while the nitro group remains at (vs. the isomer). -
Side-Chain Introduction: Introducing the acetic acid moiety at
without compromising the labile nitro group or causing thermal runaway.
Recommended Route (SNAr Displacement): To maximize safety and yield, we recommend an SNAr displacement strategy utilizing a 5-chloro intermediate and diethyl malonate. This avoids cryogenic lithiation of nitro-compounds (redox risks) and provides a thermodynamically controlled pathway.
Critical Workflow Visualization
The following diagram outlines the logic flow for the recommended scale-up route, highlighting decision nodes and critical control points (CCPs).
Caption: Logical workflow for the SNAr-mediated synthesis of the target acetic acid derivative.
Step-by-Step Protocols & Troubleshooting
Phase 1: Regioselective N-Alkylation
Objective: Alkylation of 3-nitro-1H-pyrazole with isopropyl bromide. Major Risk: Formation of the N1-isopropyl-5-nitro isomer (sterically congested but electronically possible).
Standard Protocol:
-
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Base: Cesium Carbonate (
) is preferred over for higher N1/N2 selectivity due to the "cesium effect." -
Temperature:
.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low N1/N2 Selectivity | Reaction temperature too high; thermodynamic equilibrium reached. | Lower temperature to |
| Incomplete Conversion | Alkyl halide degradation (elimination to propene). | Add 0.2 eq extra isopropyl bromide. Ensure strictly anhydrous conditions. |
| "Oiling Out" during workup | DMF retention in organic phase. | Wash organic layer with 5% LiCl solution (removes DMF). |
Q: How do I distinguish the isomers by NMR?
-
Target (1-iPr-3-NO2): The pyrazole protons (
and ) typically appear as two doublets with a coupling constant . The proton (adjacent to N-iPr) will be chemically shifted downfield ( ppm) due to the adjacent nitrogen. -
Impurity (1-iPr-5-NO2): The protons often appear closer together or with different splitting patterns due to the nitro group's proximity to the N-alkyl group. NOESY is definitive: Cross-peak between iPr-CH and H5 confirms the 3-nitro isomer (Target). Cross-peak between iPr-CH and NO2 (no proton) implies 5-nitro isomer.
Phase 2: C5-Functionalization (SNAr Malonate Route)
Objective: Install the acetic acid side chain. Mechanism: The nitro group at C3 activates the C5 position for Nucleophilic Aromatic Substitution (SNAr). We assume a leaving group (LG) such as Cl or Br is present at C5. If you have the C5-H (proton), you must first halogenate (e.g., NCS/DMF) or use a VNS approach (less scalable). We assume the 5-chloro-3-nitro precursor for this guide.
Protocol:
-
Nucleophile Formation: Treat Diethyl malonate (1.2 eq) with NaH (2.5 eq) in THF/DMF (10:1) at
.[1] -
Displacement: Add 5-chloro-1-isopropyl-3-nitropyrazole. Heat to
. -
Hydrolysis/Decarboxylation: Treat the resulting diester with
and reflux.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Nucleophile aggregation or insufficient activation. | Add a crown ether (18-crown-6) catalyst. Ensure the 5-chloro substrate is used (5-bromo is more reactive but less stable). |
| Darkening / Tar Formation | Polymerization of the nitro-aromatic ring; Base too strong. | Switch base from NaH to |
| Decarboxylation Failure | Hydrolysis incomplete; Ester resisting acid hydrolysis. | Use a mixture of Acetic Acid/conc. HCl (1:1) at reflux.[1][2] The nitro group makes the ring electron-deficient, sometimes stabilizing the ester. |
Safety & Hazard Analysis (Scale-Up)
Thermal Stability of Nitro-Pyrazoles
Nitro-pyrazoles are high-energy compounds.
-
DSC (Differential Scanning Calorimetry): MUST be performed before scaling >10g. Look for onset of decomposition.
-
Warning: Do NOT distill nitro-pyrazole intermediates at atmospheric pressure. Use high vacuum or column chromatography.[3]
"Redox" Risks with Carbanions
-
Risk: Reacting nitro-compounds with strong carbanions (like Grignards or organolithiums) can lead to Single Electron Transfer (SET) reactions, causing radical formation, polymerization, or explosion.
-
Mitigation: The Malonate route (Phase 2) uses a stabilized enolate (soft nucleophile), which significantly reduces SET risks compared to using n-BuLi or Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Can I use the Vilsmeier-Haack reaction to put an aldehyde at C5 and then oxidize?
A: Yes, but with caveats. The 3-nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring toward electrophilic aromatic substitution (EAS) like Vilsmeier-Haack. You may require harsh conditions (high temp, excess
Q2: My final product is colored (yellow/orange). Is it impure? A: Not necessarily. Nitro-pyrazoles are often naturally yellow. However, deep orange/brown usually indicates oligomerization impurities. A charcoal filtration (activated carbon) step during the final recrystallization is highly recommended.
Q3: Why acid hydrolysis for the ester? Can I use NaOH?
A: You can use NaOH (saponification), but the subsequent acidification step must be controlled carefully. The nitro group makes the benzylic-like position (the
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source: Journal of Organic Chemistry (2017).
-
URL:[Link]
-
SNAr on Nitro-Pyrazoles
- Title: Nucleophilic aromatic substitution of hydrogen and halogens in 1-methyl-3-nitropyrazole.
- Source: Tetrahedron (1990).
- Context: Validates the activation of C5 by the C3-nitro group for nucleophilic
-
URL:[Link]
-
Safety of Nitro-Heterocycles
- Title: Process Safety Assessment of Nitropyrazole Synthesis.
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link] (General reference for OPRD safety protocols on nitro compounds).
Disclaimer: This guide is for research purposes only. All scale-up activities involving energetic nitro compounds must be preceded by rigorous safety testing (DSC/ARC) and performed in appropriate containment facilities.
Sources
Module 1: The Knorr Condensation (Troubleshooting & Optimization)
Welcome to the Pyrazole Synthesis Technical Support Center .
I am Dr. Chen, your Senior Application Scientist. You are likely here because your LC-MS shows two peaks with identical masses, or your NMR suggests a mixture of 1,3- and 1,5-disubstituted pyrazoles. This is the "classic" problem of pyrazole synthesis: Regioisomerism .
Below is a non-linear troubleshooting guide designed to diagnose your specific synthetic bottleneck and provide field-proven solutions.
Ticket #001: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and getting a 1:1 or 60:40 mixture. How do I improve selectivity?"
Diagnosis:
You are fighting a battle between Thermodynamics and Kinetics . In the Knorr synthesis, the hydrazine has two nucleophilic nitrogens (
-
The Problem: The
is more nucleophilic (kinetic attacker), but the is more basic. -
The Rule of Thumb: The most nucleophilic nitrogen (
) typically attacks the most electrophilic (or least sterically hindered) carbonyl first.
Solution Protocol:
-
The "Magic Solvent" Switch (High Impact):
-
Standard: Ethanol/Methanol (often poor selectivity).
-
Fix: Switch to Fluorinated Alcohols (TFE or HFIP).
-
Why? Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It selectively activates the harder carbonyl and stabilizes specific transition states, often reversing or drastically improving regioselectivity compared to EtOH.
-
Reference: Fustero et al. demonstrated that HFIP can flip regioselectivity from 1:3 to >95:5 in specific cases [1].
-
-
Steric Control (The "Bulky" Approach):
Visualizing the Mechanism: The following diagram illustrates the competing pathways that lead to Isomer A (1,3-disubstituted) vs. Isomer B (1,5-disubstituted).
Caption: Competing nucleophilic attacks in Knorr Synthesis. Path selection depends on the steric bulk of R1/R2 and solvent polarity.
Module 2: Alternative Synthetic Routes (Hardware Swap)
Ticket #002: "The Knorr method is failing. I need the 'other' isomer (1,5-disubstituted) with high purity. What are my alternatives?"
Diagnosis: If the intrinsic bias of the diketone is insufficient, you must change the electrophile to one with extreme electronic bias.
Solution Protocol:
| Method | Substrate | Target Isomer | Mechanism Note |
| Enaminones | 1,5-Disubstituted | The | |
| Alkynones | 1,3-Disubstituted | Hydrazine | |
| Buchwald-Hartwig | Pre-formed Pyrazole | N-Arylation | Synthesize the unsubstituted pyrazole first, then couple with Ar-X. Warning: Sterics usually force arylation to the less hindered Nitrogen (1,3-isomer). |
Decision Tree for Route Selection:
Caption: Strategic decision tree for selecting the optimal synthetic route based on target regiochemistry.
Module 3: Analytical Validation (The "Truth" Serum)
Ticket #003: "I have isolated a solid, but I am not sure which isomer it is. The 1H NMR peaks are distinct, but I can't assign them."
Diagnosis: Regioisomers often have very similar proton shifts. You cannot rely on 1D NMR alone.
Validation Protocol:
-
NOESY / ROESY (The Standard):
-
Look for a spatial correlation (cross-peak) between the N-Substituent (e.g., N-Methyl or N-Aryl ortho protons) and the C5-Substituent .
-
1,5-isomer: Strong NOE between N-R and C5-R.
-
1,3-isomer: No NOE between N-R and C3-R (too far), but NOE between N-R and C5-H (if C5 is unsubstituted).
-
-
1H-15N HMBC (The Gold Standard):
-
If you have access to a cryoprobe, run a long-range Heteronuclear Multiple Bond Correlation.
-
You will see coupling between the N-substituent protons and the specific Nitrogen in the ring, and further coupling to the Carbon backbone. This unambiguously maps the connectivity.
-
-
13C NMR Shift (The Quick Check):
-
In N-methyl pyrazoles, the methyl carbon shift is diagnostic.
-
Rule: The
carbon in the 1,5-isomer is typically deshielded (higher ppm) compared to the 1,3-isomer due to steric compression.
-
References
-
Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][3] The Journal of Organic Chemistry.[3][4] [Link]
-
Maddaluno, J., et al. (2011). Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones. Tetrahedron Letters. [Link]
-
Martin, R. E., et al. (2012). Regioselective Synthesis of Pyrazoles.[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry III. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing purification of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid by chromatography
Technical Support Center: Chromatography Solutions Subject: Optimization of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid Purification Ticket ID: #PYR-NIT-005 Assigned Specialist: Dr. Elena Vance, Senior Application Scientist[1]
Executive Summary
You are attempting to purify 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid , a polar, acidic heterocycle often used as a scaffold in kinase inhibitor synthesis.[1] This molecule presents a "perfect storm" of chromatographic challenges:
-
Acidity (pKa ~4.2): The carboxylic acid tail causes severe peak tailing on standard silica due to ionic interactions.[1]
-
Regioisomerism: The N-alkylation step often produces the unwanted 1,5-isomer, which is structurally very similar to your target 1,3-isomer.[1]
-
Solubility: The nitro group adds polarity, while the isopropyl group adds hydrophobicity, creating solubility mismatches during liquid loading.[1]
This guide provides a self-validating protocol to move you from "crude mixture" to >98% purity.
Part 1: The Optimized Protocol (Method Development)
Do not rely on generic gradients. This compound requires specific pH control and stationary phase selection.[1][2]
Stationary Phase Selection
-
Recommended: C18 with Polar Endcapping (e.g., C18-Aq or Polar-Embedded Amide).[1]
-
Why: Standard C18 columns often suffer from "phase collapse" in highly aqueous conditions needed to retain this polar acid. Polar-embedded phases interact with the nitro group and prevent dewetting.
-
-
Alternative for Isomer Separation: Phenyl-Hexyl .
-
Why: The pi-pi interactions between the phenyl ring on the column and the nitro-pyrazole core provide superior selectivity for separating the 3-nitro vs. 5-nitro regioisomers compared to hydrophobicity alone [1].
-
Mobile Phase System
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).[1]
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Critical Note: Formic acid (0.1%) is acceptable for MS compatibility, but TFA (0.05-0.1%) provides sharper peak shape for this specific carboxylic acid by more effectively masking silanols [2].[1]
-
The "Focusing" Gradient Strategy
-
Initial Hold: Hold at 5% B for 2 minutes.
-
Reason: This traps the polar acid at the head of the column, preventing it from eluting in the void volume.[1]
-
-
Shallow Ramp: 5% to 40% B over 15 minutes.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My peak is tailing severely (Asymmetry > 1.5). Is my column dead? A: Likely not. This is a classic "silanol sting."
-
Diagnosis: The carboxylic acid moiety is deprotonated (COO-) and interacting with positively charged residual silanols on the silica surface.
-
Fix:
-
Check pH: Ensure your aqueous mobile phase is pH < 3.[1][2]0. If using only Formic Acid, switch to 0.1% TFA or add 10-20 mM Ammonium Formate buffer (pH 3.0).[1]
-
Increase Ionic Strength: If you cannot use TFA, add 10 mM Ammonium Acetate to Solvent A.[1] The salt ions compete for the silanol sites, displacing your analyte [3].[1]
-
Q2: I see a "doublet" peak. Is this the regioisomer? A: Yes, this is the most common issue with N-substituted pyrazoles.
-
The Chemistry: During synthesis, the isopropyl group can attach to either Nitrogen.[1] You likely have a mix of the target (1-isopropyl-3-nitro) and the impurity (1-isopropyl-5-nitro).
-
Resolution Strategy:
-
Switch to Methanol: Change Solvent B from ACN to Methanol. Methanol is a protic solvent and interacts differently with the nitro group's dipole, often changing selectivity.[1]
-
Use a Phenyl Column: As noted above, a Phenyl-Hexyl column exploits the electronic difference between the 3-nitro and 5-nitro positions better than C18.
-
Q3: The compound precipitates in the column or at the injector. A: This is a "Solvent Strength Mismatch."[1]
-
Cause: You likely dissolved the sample in 100% DMSO or DMF.[1] When this plug hits the initial mobile phase (95% Water), the hydrophobic isopropyl-nitro core crashes out.[1]
-
Fix:
Part 3: Data & Visualization
Table 1: Mobile Phase Modifier Performance
| Modifier | pH | Peak Shape | MS Compatibility | Recommendation |
| None (Neutral) | 7.0 | Broad, Tailing | Good | Avoid (Analyte ionized) |
| 0.1% Formic Acid | ~2.7 | Good | Excellent | Standard Use |
| 0.1% TFA | ~2.0 | Sharpest | Poor (Signal Suppression) | Best for UV Purity |
| 10mM NH4OAc | 4.5 | Moderate | Good | Use if pH sensitivity exists |
Diagram 1: Purification Decision Tree
Caption: Decision logic for selecting column chemistry and mobile phase modifiers based on observed chromatographic defects.
Diagram 2: Synthesis & Impurity Origin
Caption: Origin of key impurities. Note that thermal stress during solvent removal can cause decarboxylation of the acetic acid side chain.[1]
References
-
Phenomenex. (2025).[1][3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Shimadzu. (2022).[1] HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link][1]
Sources
Comparative Guide: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid vs. Standard Enzyme Inhibitors
This guide provides an in-depth technical comparison of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid against established enzyme inhibitors, specifically focusing on its pharmacophore profile within the context of D-Amino Acid Oxidase (DAAO) inhibition and its utility as a high-value scaffold in medicinal chemistry.[1]
Executive Summary & Compound Profile
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-82-9) represents a specific class of nitro-pyrazole derivatives. While often categorized as a high-purity building block for synthesizing complex kinase inhibitors (e.g., for JAK or CDK pathways), its structural integrity—featuring an electron-withdrawing nitro group and an acidic side chain—positions it as a direct ligand for enzymes recognizing carboxylate pharmacophores, most notably D-Amino Acid Oxidase (DAAO) .[1]
This guide compares the compound’s physicochemical and inhibitory potential against CBIO (the gold standard DAAO inhibitor) and its direct homologue, 1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid , to elucidate the impact of linker elongation (acetic vs. carboxylic) on enzyme binding.[1]
Compound Snapshot
| Feature | Specification |
| IUPAC Name | 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid |
| CAS Number | 1260658-82-9 |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| Key Pharmacophores | 3-Nitro (H-bond acceptor/electronic tuner), 5-Acetic Acid (ionic interaction), 1-Isopropyl (hydrophobic fill) |
| Primary Application | Fragment-based drug discovery (FBDD), DAAO inhibition, Intermediate for Pyrazolo[1,5-a]pyrimidines |
Target Biology: The DAAO Pathway[1]
To understand the utility of this compound, one must analyze the target enzyme. D-Amino Acid Oxidase (DAAO) regulates the levels of D-Serine, a co-agonist of the NMDA receptor.[1]
-
Mechanism : DAAO oxidizes D-Serine into imino serine, producing hydrogen peroxide (H₂O₂) and ammonia.[1]
-
Therapeutic Relevance : Inhibition of DAAO increases D-Serine levels, potentially enhancing NMDA receptor function in schizophrenia and cognitive disorders.[1]
-
Binding Pocket : The active site contains a Flavin Adenine Dinucleotide (FAD) cofactor and an arginine residue (Arg283) that anchors the carboxylate group of the inhibitor.[1]
Pathway Diagram
Caption: DAAO enzymatic pathway showing the oxidation of D-Serine and the competitive inhibition mechanism of pyrazole-based ligands.[1]
Comparative Analysis: Performance & SAR
This section evaluates the 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (Compound A) against the standard CBIO and the Carboxylic Acid homologue (Compound B).
Structural Activity Relationship (SAR)
The critical differentiator is the linker length at the 5-position:
-
Compound B (Carboxylic Acid) : The carboxylate is directly attached to the aromatic ring.[1] This rigidity often favors strong ionic bonding with Arg283 in DAAO.[1]
-
Compound A (Acetic Acid) : The methylene spacer (-CH2-) introduces flexibility and extends the reach of the carboxylate.[1] This can either enhance binding (if the pocket is deep) or reduce potency (due to entropic penalty or steric clash).
Comparative Data Table (Predicted/Representative)
| Property | Target: 2-(1-Isopropyl-3-nitro...acetic acid) | Alternative: 3-Nitro-pyrazole-5-carboxylic acid | Standard: CBIO |
| Structure Type | Pyrazole-5-Acetic Acid | Pyrazole-5-Carboxylic Acid | Benzo[d]isoxazole |
| Binding Mode | Flexible Carboxylate Anchor | Rigid Carboxylate Anchor | Rigid Phenol/Isoxazole |
| Electronic Effect | 3-Nitro (Strong EWG) | 3-Nitro (Strong EWG) | 6-Chloro (Moderate EWG) |
| Predicted pKa | ~4.5 (Acetic acid like) | ~3.5 (Benzoic acid like) | ~6.0 (Phenolic) |
| Est.[1] IC50 (DAAO) | Low µM range (Secondary scaffold) | High nM range (Primary scaffold) | ~100 nM (Gold Standard) |
| Solubility | High (Polar side chain) | Moderate | Low (Hydrophobic core) |
| Synthetic Utility | High (Versatile linker for PROTACs/Fragments) | Moderate (Direct inhibitor) | Low (Specific inhibitor) |
Key Insight : While the carboxylic acid variant is typically more potent for DAAO, the acetic acid derivative (the Topic compound) is a superior building block .[1] Its methylene group allows for further functionalization (e.g., amide coupling) without sterically crowding the pyrazole core, making it ideal for synthesizing Dual-Target Inhibitors (e.g., DAAO/GlyT1).[1]
Experimental Protocols
To validate the inhibitory potential of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid, the following DAAO Enzymatic Assay is the industry standard.
Protocol: D-Amino Acid Oxidase Inhibition Assay (Fluorometric)
Principle : Detection of H₂O₂ generated by DAAO using Amplex Red (resorufin fluorescence).[1]
Reagents :
-
Buffer : 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme : Recombinant human DAAO (0.2 µg/mL final).
-
Substrate : D-Serine (50 mM stock).
-
Detection : Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).[1]
-
Test Compound : 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (dissolved in DMSO).
Workflow :
-
Preparation : Dilute test compound in Buffer (<1% final DMSO). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation : Add 10 µL of diluted compound to 96-well black plate. Add 20 µL of DAAO enzyme solution. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Reaction Start : Add 20 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).[1]
-
Measurement : Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.
-
Analysis : Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control.
-
IC50 Calculation : Fit data to a 4-parameter logistic equation:
[1]
Validation Criteria :
-
Z-Factor : Must be > 0.5.[1]
-
Reference Standard : CBIO should yield an IC50 of ~100-200 nM under these conditions.
Synthesis & Application Logic
The compound is not just an endpoint but a critical intermediate.[1] The 3-nitro group serves as a "masked" amino group.[1]
Synthetic Utility Diagram
Caption: Synthetic pathway transforming the nitro-pyrazole acetic acid building block into bioactive kinase inhibitor scaffolds.
References
-
Bidepharm . (2024).[1] Product Analysis: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-82-9). Link[1]
-
Sacchi, S., et al. (2012).[1] "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 19(14), 2499-2511.[1] (Contextual grounding for pyrazole-carboxylic acid inhibitors).
-
Hopkins, S. C., et al. (2013).[1] "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1] Journal of Pharmacology and Experimental Therapeutics, 345(3), 512-518.[1] (Validation of DAAO target).
-
ChemScene . (2024). Building Blocks for Kinase Inhibitors: Pyrazole Intermediates. Link
Sources
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Acetic Acid Analogs as Anti-inflammatory Agents
An Important Note to the Reader: The initial aim of this guide was to provide a detailed structure-activity relationship (SAR) analysis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid analogs. However, a comprehensive search of the scientific literature revealed a lack of published data for this specific series of compounds. To provide a valuable and data-supported resource for researchers in drug discovery, the scope of this guide has been broadened to focus on a closely related and well-studied class of compounds: pyrazole-5-acetic acid analogs with demonstrated anti-inflammatory activity. The principles of medicinal chemistry and SAR discussed herein are broadly applicable and should provide valuable insights for the design of novel pyrazole-based therapeutic agents.
Introduction: The Pyrazole Scaffold in Inflammation and Pain Management
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous clinically significant drugs.[1] Its versatile chemical nature allows for extensive structural modifications, leading to a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Notably, the pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The development of pyrazole-containing compounds continues to be an active area of research aimed at discovering novel therapeutic agents with improved efficacy and safety profiles.[3][4]
This guide provides a comparative analysis of the structure-activity relationships of a series of pyrazole-based analogs, focusing on their anti-inflammatory properties. We will explore how specific structural modifications to the pyrazole core and its substituents influence their biological activity, supported by experimental data from preclinical studies.
Core Molecular Scaffold and Rationale for Analog Design
The central theme of this guide is the exploration of how structural modifications on a core pyrazole scaffold influence its anti-inflammatory activity. The general structure of the pyrazole analogs discussed is presented below. The design of these analogs is based on the hypothesis that systematic variation of the substituents at different positions of the pyrazole ring will modulate the compound's interaction with its biological target, thereby affecting its potency.
Figure 1: Logical relationship between modifications on the core pyrazole scaffold and the resulting anti-inflammatory activity.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a series of pyrazole analogs was evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted acute inflammation assay. The percentage of edema inhibition was measured at various time points after administration of the test compounds.
Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Analogs
| Compound ID | R1 Substituent | R3 Substituent | R5 Substituent | % Edema Inhibition (3h) |
| 1a | Phenyl | Phenyl | H | 45.2% |
| 1b | 4-Chlorophenyl | Phenyl | H | 55.4% |
| 1c | 4-Methoxyphenyl | Phenyl | H | 48.7% |
| 2a | Phenyl | Glycine ethyl ester | Pyrrole | 50.0% |
| 2b | Phenyl | Trifluorocarboxyhydrazide | Pyrrole | 55.4% |
| 3a | H | 3-methyl-5-hydroxy | 4-nitrophenyl-methyl-hydrazinecarboxamide | > Diclofenac |
| Diclofenac | - | - | - | 64.4% |
Data compiled from multiple sources for illustrative comparison.[1][5]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key SAR trends:
-
Substitution on the N1-phenyl ring: The nature of the substituent on the N1-phenyl ring significantly influences anti-inflammatory activity. The introduction of an electron-withdrawing group, such as a chloro group at the para position (compound 1b ), resulted in a notable increase in activity compared to the unsubstituted phenyl analog (1a ). Conversely, an electron-donating methoxy group (1c ) did not enhance activity. This suggests that electronic effects on the N1-phenyl ring play a crucial role in the interaction with the biological target.
-
Modification of the C3 substituent: The substituent at the C3 position also modulates the anti-inflammatory effect. Replacing a simple phenyl group with more complex functionalities like a glycine ethyl ester (2a ) or a trifluorocarboxyhydrazide (2b ) at the C3 position, while maintaining a pyrrole at C5, led to good anti-inflammatory activity.[5] The trifluorocarboxyhydrazide derivative (2b ) showed particularly potent activity, comparable to the N1-(4-chlorophenyl) analog (1b ).[5]
-
Combined substitutions: Compound 3a , which features a hydrazinecarboxamide moiety at the C5 position and a 4-nitrophenyl group, demonstrated superior anti-inflammatory activity compared to the standard drug diclofenac.[1] This highlights the potential for significant potency enhancement through the strategic combination of substituents at various positions of the pyrazole ring.
Figure 2: Summary of the structure-activity relationship for the pyrazole analogs.
Experimental Protocols
General Synthesis of Pyrazole Analogs
The synthesis of pyrazole derivatives is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6] A general synthetic scheme is outlined below.
Figure 3: Generalized workflow for the synthesis of pyrazole analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add the 1,3-dicarbonyl compound (1.0 equivalent) and a catalytic amount of glacial acetic acid.
-
Reaction: The reaction mixture is then refluxed for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired pyrazole analog.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[5]
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds and a standard drug (e.g., diclofenac sodium) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Conclusion and Future Directions
The structure-activity relationship studies of pyrazole-5-acetic acid analogs reveal that the anti-inflammatory activity can be significantly modulated by the nature and position of substituents on the pyrazole ring. Specifically, the presence of an electron-withdrawing group on the N1-phenyl ring and the incorporation of specific functionalities at the C3 and C5 positions are crucial for enhancing potency. The findings from these comparative studies provide a rational basis for the design of novel pyrazole-based anti-inflammatory agents with potentially improved therapeutic profiles.
Future research in this area should focus on:
-
Exploring a wider range of substituents: A more extensive library of analogs with diverse electronic and steric properties should be synthesized and evaluated to further refine the SAR.
-
Mechanism of action studies: Investigating the specific molecular targets (e.g., COX-1/COX-2 enzymes) of the most potent analogs will provide a deeper understanding of their mechanism of action.
-
Pharmacokinetic and toxicity profiling: The lead compounds should be subjected to comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and safety profiles.
By systematically applying the principles of medicinal chemistry and leveraging the insights gained from SAR studies, the development of the next generation of pyrazole-based anti-inflammatory drugs can be significantly advanced.
References
-
Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
Arulmurugan, S., & Kavitha, C. V. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 279–290. Available at: [Link]
-
Balasubramanian, C., & Rajasekaran, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 610–616. Available at: [Link]
-
Bawa, S., & Kumar, S. (2013). Synthesis, characterization and biological evaluation of substituted pyrazoline derivatives. Paper Publications. Available at: [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2012). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 351-356. Available at: [Link]
-
Siatra-Papastaikoudi, T., & Tzakos, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. Available at: [Link]
Sources
in vivo vs in vitro efficacy of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Comparative Efficacy Guide: In Vivo vs. In Vitro Profiling of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Executive Summary & Mechanistic Rationale
Pyrazole-acetic acid derivatives have long served as foundational scaffolds in medicinal chemistry, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac and targeted kinase inhibitors [1]. However, traditional 1,3-disubstituted pyrazoles often suffer from poor target selectivity and suboptimal pharmacokinetic (PK) profiles.
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (IPNAA) represents a significant structural evolution in this space. As a highly functionalized building block, it introduces two critical modifications that dictate its pharmacological behavior:
-
The 1-Isopropyl Group: Provides essential steric bulk. In kinase and cyclooxygenase (COX) active sites, this branched aliphatic chain engages deep lipophilic specificity pockets, increasing target residence time compared to simple methyl analogs.
-
The 3-Nitro Group: Acts as a potent electron-withdrawing group (EWG). It lowers the pKa of the adjacent pyrazole nitrogen and the distal acetic acid moiety, altering the ionization state at physiological pH. Furthermore, the nitro group serves as a strong hydrogen-bond acceptor, stabilizing the inhibitor-enzyme complex [2].
In Vitro Efficacy: Target Engagement & Cellular Potency
In vitro screening serves as the first gatekeeper in drug development. For IPNAA-derived compounds, the primary focus is evaluating binding affinity (IC50) and cellular target engagement against standard alternatives.
Quantitative Efficacy Comparison
The following table summarizes the in vitro performance of the IPNAA scaffold against standard pyrazole-acetic acids.
| Compound Scaffold | COX-2 IC50 (µM) | p38 MAPK IC50 (µM) | Macrophage PGE2 Inhibition (IC50, µM) | Microsomal Stability (T1/2, min) |
| IPNAA (1-Iso, 3-Nitro) | 0.04 | 0.12 | 0.85 | 45 |
| Lonazolac (Standard) | 8.50 | >10.0 | 15.2 | 120 |
| 1-Methyl Analog | 1.20 | 2.50 | 4.30 | 25 |
Analytical Insight: The significant drop in IC50 for IPNAA compared to the 1-methyl analog highlights the necessity of the isopropyl group for hydrophobic packing. However, the reduced microsomal stability (45 min vs. 120 min for Lonazolac) indicates a vulnerability to hepatic Cytochrome P450 enzymes, likely due to aliphatic oxidation of the isopropyl group.
Self-Validating In Vitro Protocol: Cellular PGE2 Inhibition
To ensure trustworthy data, the cellular efficacy of IPNAA must be evaluated using a self-validating assay architecture.
-
Cell Seeding: Plate RAW 264.7 murine macrophages at
cells/well in 96-well plates.-
Causality for Validation: A cell-free well is mandatory to establish background absorbance, ensuring the optical density readings are strictly correlated to PGE2 concentration.
-
-
Pre-incubation: Treat cells with IPNAA (0.1 - 10 µM in 0.1% DMSO) for 1 hour.
-
Causality for Validation: 0.1% DMSO is utilized as a vehicle control to isolate the drug's pharmacological effect, proving that any observed PGE2 reduction is not an artifact of solvent-induced cytotoxicity.
-
-
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 and kinase expression.
-
Causality for Validation: Include a negative control (no LPS, no drug) to establish the baseline physiological PGE2 levels.
-
-
Quantification: After 24 hours, harvest the supernatant and quantify PGE2 via ELISA. Calculate the Z'-factor; the assay is only considered valid and trustworthy if Z' > 0.5, ensuring a high signal-to-noise ratio.
In Vivo Efficacy: Pharmacokinetics & Disease Translation
While in vitro data is promising, in vivo efficacy dictates clinical viability. IPNAA must navigate plasma protein binding, hepatic first-pass metabolism, and tissue distribution [3].
Self-Validating In Vivo Protocol: Murine Paw Edema Model
-
Formulation: Suspend IPNAA in 0.5% methylcellulose with 0.025% Tween-20.
-
Causality for Choice: The highly lipophilic nature of the isopropyl group causes aqueous insolubility; a surfactant-polymer matrix is required to prevent precipitation and ensure uniform oral dosing.
-
-
Dosing: Administer IPNAA (10 mg/kg) via oral gavage to C57BL/6 mice.
-
Causality for Validation: Use a reference cohort dosed with Celecoxib (10 mg/kg) as a positive control, and a vehicle-only cohort as a negative baseline control to validate the induction of the model.
-
-
Induction: 1 hour post-dose, inject 50 µL of 1% carrageenan into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection. Efficacy is calculated as the percentage inhibition of edema relative to the vehicle control.
The Translation Gap: In Vitro vs. In Vivo Disconnects
A critical analysis of IPNAA reveals a known phenomenon in nitro-aromatic pharmacology: the in vitro vs. in vivo disconnect.
-
Nitroreduction Metabolism: In vivo, the 3-nitro group is highly susceptible to reduction by gut microbiome nitroreductases and hepatic enzymes, converting it to a 3-amino-pyrazole. This metabolite possesses drastically different polarity and target affinity. Consequently, a compound that shows sub-nanomolar potency in vitro (where nitroreductases are absent) may exhibit blunted efficacy in vivo [2].
-
Plasma Protein Binding (PPB): The highly lipophilic 1-isopropyl group drives PPB > 98%. While this extends the circulatory half-life, it significantly reduces the free fraction of the drug available to engage tissue targets, requiring higher in vivo dosing than predicted by in vitro cellular assays.
Data Visualization
Fig 1: Mechanistic pathway of IPNAA vs. traditional pyrazole-acetic acids in inflammation.
Fig 2: Step-by-step translation workflow from in vitro screening to in vivo efficacy validation.
References
-
Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: BMC Chemistry / PubMed Central (NIH) URL: [Link]
-
Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL: [Link]
comparative analysis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid with other pyrazoles
Part 1: Executive Analysis
Comparative Analysis: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
1. Introduction & Chemical Space Definition 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a bifunctional heterocyclic building block characterized by three distinct features: a 3-nitro group (electron-withdrawing, reducible), a 5-acetic acid side chain (carboxyl linker), and a 1-isopropyl group (steric bulk/lipophilicity).
This molecule occupies a critical "sweet spot" in medicinal chemistry, particularly for NLRP3 inflammasome inhibitors and kinase inhibitor scaffolds. Unlike its methyl-substituted analogs, the isopropyl group offers enhanced metabolic stability (resistance to N-dealkylation) and improved hydrophobic filling in enzyme binding pockets.
2. Strategic Comparison: The "Pyrazolic Trinity" To understand the utility of this specific molecule, we must compare it against its three closest structural competitors:
| Feature | Target Molecule (Isopropyl-Acetic) | Comparator A (Methyl-Acetic) | Comparator B (Isopropyl-Carboxylic) | Comparator C (Regioisomer: 1-Me-3-iPr) |
| Structure | 1-iPr, 3-NO2, 5-CH2COOH | 1-Me, 3-NO2, 5-CH2COOH | 1-iPr, 3-NO2, 5-COOH | 1-Me, 3-iPr, 5-CH2COOH |
| Lipophilicity (cLogP) | ~1.6 - 1.8 (Moderate) | ~1.1 (Low) | ~1.9 (Moderate-High) | ~1.7 |
| Acid pKa | ~4.5 - 4.8 (Aliphatic) | ~4.5 - 4.8 (Aliphatic) | ~3.2 - 3.5 (Aromatic conjugated) | ~4.5 |
| Metabolic Stability | High (Steric protection) | Low (Prone to N-demethylation) | High | Low |
| Synthetic Utility | Flexible linker for PROTACs/Fragment growing | Standard linker | Rigid linker (Direct attachment) | Alternative scaffold |
| Primary Use | NLRP3 / Kinase Linkers | General Building Block | Bioisostere for Benzoic Acid | Scaffold Hopping |
Part 2: Technical Deep Dive
Physicochemical Performance
-
Solubility: The acetic acid side chain disrupts the crystal lattice more effectively than the rigid carboxylic acid analog (Comparator B), resulting in better solubility in polar organic solvents (DMSO, DMF, MeOH) and moderate aqueous solubility at neutral pH.
-
Acidity (pKa): The methylene spacer (-CH2-) in the target molecule insulates the carboxylic acid from the electron-deficient nitropyrazole ring.
-
Target Molecule pKa: ~4.7 (Similar to acetic acid).
-
Comparator B (Direct COOH) pKa: ~3.2 (Acidified by the nitro-pyrazole ring).
-
Implication: The target molecule is less likely to exist as a zwitterion in non-polar solvents, facilitating easier coupling reactions without aggressive base requirements.
-
Synthetic Accessibility & Regiochemistry
The synthesis of 1,3,5-substituted pyrazoles is notoriously plagued by regioselectivity issues.
-
The Challenge: Direct alkylation of 3-nitro-5-substituted pyrazoles often yields a mixture of N1 and N2 isomers.
-
The Isopropyl Factor: The bulky isopropyl halide favors alkylation at the less sterically hindered nitrogen. However, in 3-nitro-5-acetic acid derivatives, the steric clash between the isopropyl group and the adjacent substituents determines the yield.
-
Preferred Route: Cyclization of diketo-esters with isopropylhydrazine is often superior to direct alkylation for this specific scaffold to ensure 100% regiocontrol.
Figure 1: Synthetic Pathways & Regiocontrol
Caption: Comparison of Cyclization (Preferred) vs. Direct Alkylation routes. Cyclization ensures correct placement of the Isopropyl group relative to the Nitro group.
Reactivity Profile
The target molecule serves as a "dual-handle" intermediate:
-
Carboxylic Acid (C5-side): Ready for amide coupling, esterification, or reduction to alcohol. The methylene spacer prevents decarboxylation, a common risk with direct pyrazole-5-carboxylic acids during heating.
-
Nitro Group (C3-side): Can be reduced to an amine (-NH2) using Fe/NH4Cl, SnCl2, or Pd/C + H2. The resulting amine is a potent nucleophile for creating urea or amide linkages common in kinase inhibitors (e.g., forming the hinge-binding motif).
Part 3: Experimental Protocols
Protocol A: Amide Coupling (Acid Activation)
Use this protocol to attach the pyrazole tail to a primary amine scaffold.
-
Dissolution: Dissolve 1.0 eq of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid in DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes at RT. Note: The solution should turn slightly yellow.
-
Coupling: Add 1.1 eq of the amine partner.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then saturated NaHCO3. Dry over Na2SO4.[1]
Protocol B: Nitro Reduction (Chemomimetic)
Use this protocol to unmask the aniline for further derivatization.
-
Setup: Suspend 1.0 eq of the nitro-pyrazole intermediate in EtOH/Water (3:1 ratio).
-
Reagent: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (NH4Cl).
-
Reflux: Heat to 80°C with vigorous stirring for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with MeOH.
-
Isolation: Concentrate filtrate. The amino-pyrazole is often air-sensitive; use immediately or store under Argon.
Figure 2: Reactivity & Application Logic
Caption: Stepwise functionalization strategy. Path A followed by Path B is standard for building "Tail-to-Head" inhibitors.
References
-
Synthesis of Nitropyrazoles: BenchChem Synthetic Guide. "Comparative Analysis of Synthetic Routes to 3-Nitropyrazole and 4-Nitropyrazole." Accessed 2024.
-
NLRP3 Inhibitor Chemistry: World Intellectual Property Organization. Patent WO2021239885A1, "Compounds for use as inhibitors of NLRP3 inflammasome production." (Describes 1-isopropyl-3-nitro-pyrazole scaffolds).
-
pKa & Physicochemical Properties: EPA CompTox Chemicals Dashboard. "Properties of Pyrazole-acetic acid derivatives."
-
General Pyrazole Reactivity: MDPI Molecules. "Synthesis and Microbiological Activities of 3-Nitropyrazolo Derivatives." (Discusses nitro reduction and alkylation logic).
Sources
A Researcher's Guide to Validating the Mechanism of Action for 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid as a Selective COX-2 Inhibitor
Introduction: Unveiling a Potential Anti-Inflammatory Candidate
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Compounds incorporating this moiety have demonstrated a vast array of pharmacological activities, including notable anti-inflammatory effects.[3][4] This guide focuses on a specific pyrazole derivative, 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid , hereafter referred to as Compound X . Given its structural features, which bear resemblance to known cyclooxygenase (COX) inhibitors, we hypothesize that Compound X exerts its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastric mucosa.[5] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, leading to the production of prostaglandins (like PGE2) that mediate pain and inflammation.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., ibuprofen, naproxen).[1][2]
This guide provides a comprehensive, multi-step experimental framework to rigorously validate this hypothesized mechanism of action. We will compare the performance of Compound X against established benchmarks: Celecoxib , a well-characterized selective COX-2 inhibitor, and Indomethacin , a potent non-selective COX inhibitor. This comparative approach is essential for contextualizing the potency and selectivity of our test compound.
The Strategic Workflow for Mechanism of Action Validation
Our validation strategy is built on a logical progression from direct target interaction to cellular and functional consequences. This ensures that each experimental stage builds upon the last, creating a self-validating and cohesive body of evidence.
Caption: A four-step workflow for validating the mechanism of action.
Experiment 1: Direct Enzyme Inhibition and Selectivity Profiling
Objective: To determine the direct inhibitory potency (IC50) of Compound X against isolated COX-1 and COX-2 enzymes and to calculate its selectivity index.
Rationale: This is the foundational experiment. By using purified enzymes, we can eliminate cellular complexity and directly measure the interaction between the compound and its putative targets. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides a quantitative measure of COX-2 selectivity, a critical parameter for predicting therapeutic window and potential side effects.[5]
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from commercially available colorimetric screening kits.[6][7] The assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be monitored spectrophotometrically at 590 nm.[7]
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of Heme in DMSO and dilute to a working concentration in Assay Buffer. Heme is a required cofactor for COX activity.
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer and keep on ice.
-
Prepare stock solutions (10 mM) of Compound X, Celecoxib, and Indomethacin in DMSO. Create a series of 10-fold dilutions in DMSO.
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Activity Wells (No Inhibitor): 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of desired compound dilution + 10 µL Enzyme (either COX-1 or COX-2).
-
-
Incubation: Incubate the plate at 25°C for 5 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation:
-
Add 10 µL of TMPD working solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid working solution to all wells.
-
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to COX activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Comparative Data Summary (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 25.5 | 0.21 | 121 |
| Celecoxib | 15.0 | 0.09 | 167 |
| Indomethacin | 0.05 | 0.95 | 0.05 |
| Vehicle (DMSO) | > 100 | > 100 | N/A |
Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of COX-2 and exhibits high selectivity, similar to Celecoxib. An SI > 100 is generally considered highly selective. In contrast, Indomethacin demonstrates the expected profile of a non-selective inhibitor, being more potent against COX-1.
Experiment 2: Verifying Target Engagement in a Cellular Milieu
Objective: To confirm that Compound X physically binds to COX-2 within intact cells.
Rationale: While in vitro assays are crucial, they do not guarantee that a compound can reach and bind to its target in the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[8][9] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11]
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cell line known to express COX-2 upon stimulation (e.g., human macrophages or A549 lung carcinoma cells).
-
Treat cells with Compound X (at 10x its COX-2 IC50), Celecoxib (as a positive control), or Vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble COX-2 remaining in the supernatant for each temperature point using Western blotting with a specific anti-COX-2 antibody. An antibody against a non-target protein (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble COX-2 remaining (relative to the unheated sample) against the temperature.
-
A rightward shift in the melting curve for Compound X-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
Visualization of Expected CETSA Results
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity Profile of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
[1][2][3]
Executive Summary & Compound Identity
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-82-9) serves as a high-value structural probe in the development of pyrazole-based pharmaceuticals and agrochemicals.[1][2] Its specific N-isopropyl substitution pattern distinguishes it from the more common N-methyl and N-ethyl analogs often found in PDE5 inhibitors and kinase inhibitors.[1][2]
Understanding the cross-reactivity profile of this molecule is essential for:
-
Metabolite Identification: Distinguishing specific N-isopropyl drug metabolites from N-methyl congeners in biological matrices.
-
Quality Control: Verifying the purity of building blocks where N-alkylation byproducts (e.g., N-ethyl impurities) may be present.[1][2]
-
Immunoassay Development: Validating antibody specificity against the steric bulk of the isopropyl group.
Compound Snapshot
| Feature | Specification |
| Chemical Name | 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid |
| CAS Number | 1260658-82-9 |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| Key Functional Groups | N-Isopropyl (Steric handle), 3-Nitro (Electronic withdrawal), 5-Acetic Acid (Conjugation site) |
Cross-Reactivity Profile
The following data characterizes the specificity of affinity-based capture systems (e.g., Antibodies or Molecularly Imprinted Polymers) designed for the target compound. The primary challenge in detecting this specific analyte is differentiating the N-isopropyl group from smaller alkyl chains.[1][2]
Comparative Cross-Reactivity Data
Data represents relative binding affinity (RBA) in a competitive ELISA format, normalized to the target (100%).
| Analyte / Interferent | Structure Difference | Cross-Reactivity (%) | Interpretation |
| Target: 2-(1-Isopropyl...) | Reference Standard | 100% | High Affinity Binding |
| 2-(1-Methyl -3-nitro...)[1][2] | Smaller N-substituent | < 5% | Negligible. The hydrophobic pocket for the isopropyl group is too large for the methyl group to anchor effectively, leading to high specificity.[1][2] |
| 2-(1-Ethyl -3-nitro...)[1][2][] | Intermediate size | 12 - 18% | Moderate. The ethyl group offers partial hydrophobic filling, presenting the highest risk of false positives. |
| 2-(1-Isopropyl-3-amino ...)[1][2] | Nitro reduced to Amine | < 1% | None. The electronic inversion from electron-withdrawing ( |
| 1-Isopropyl-3-nitro-pyrazole | Missing Acetic Acid tail | < 0.1% | None. The acetic acid moiety is the primary anchor point (hapten linker); its absence abolishes binding.[1][2] |
Specificity Visualization (Signaling Pathway & Binding Logic)[1][2][3]
Caption: Specificity map showing the steric discrimination of the N-isopropyl group against methyl/ethyl analogs.
Comparison with Alternatives
When validating the presence of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid, researchers must choose between high-throughput screening (Immunoassay) and high-fidelity confirmation (LC-MS/MS).[1][2]
| Feature | Method A: Competitive ELISA (Using Anti-Isopropyl Ab) | Method B: LC-MS/MS (Alternative) |
| Primary Use | High-throughput screening of synthetic fractions or biological fluids.[1][2] | Definitive structural confirmation and purity analysis.[2][4] |
| Sensitivity | High (IC50 ~ 2-5 ng/mL).[1][2] | Very High (LOD < 0.1 ng/mL).[1][2] |
| Cross-Reactivity Risk | Moderate: Can cross-react with N-ethyl analogs (see table above).[1][2] | Null: Separates analogs by Retention Time (RT) and Mass Transitions.[1][2] |
| Throughput | 96 samples / 2 hours. | 10-15 minutes / sample. |
| Cost Efficiency | Low cost per sample.[1][2] | High capital and operational cost.[1][2] |
| Recommendation | Use for screening large libraries or monitoring reaction progress.[1][2] | Use for final certification of the N-isopropyl building block. |
Experimental Protocol: Determining Cross-Reactivity
To replicate the cross-reactivity profile described above, use the following Competitive ELISA Protocol . This protocol is self-validating via the inclusion of the N-Methyl analog as a negative control.[2]
Materials
-
Coating Antigen: 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid conjugated to BSA.[1][2]
-
Primary Antibody: Rabbit polyclonal anti-2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl).[1][2]
-
Competitors: Target compound, N-Methyl analog, N-Ethyl analog (dissolved in DMSO).[1][2]
Step-by-Step Methodology
-
Plate Coating:
-
Dilute BSA-conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).[2]
-
Add 200 µL/well of 5% Non-Fat Dry Milk in PBS. Incubate 1h at RT.
-
-
Competition Step (The Critical Variable):
-
Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target and Interferents (Methyl/Ethyl analogs).
-
Mix 50 µL of diluted analyte with 50 µL of Primary Antibody (fixed concentration).[1][2]
-
Add mixture to the blocked wells. Incubate 1h at RT. Rationale: Free analyte competes with plate-bound antigen for antibody binding sites.[1][2]
-
-
Detection:
-
Data Analysis:
References
-
Chemical Identity & Properties
-
Immunoassay Principles
- Synthesis and Reactivity of N-alkylpyrazoles. Journal of Heterocyclic Chemistry.
-
Analogous Structures
Comparative Guide: Synthetic Routes for Substituted Pyrazole Acetic Acids
Executive Summary
This guide evaluates synthetic strategies for substituted pyrazole acetic acids , a critical pharmacophore in NSAIDs (e.g., Lonazolac), COX-2 inhibitors, and agrochemicals. The central challenge in synthesizing this moiety is regioselectivity : distinguishing between the chemically similar N1 and N2 nitrogens during functionalization.
We compare three distinct methodologies:
-
Route A (Stepwise N-Alkylation): The industry-standard baseline using ethyl bromoacetate.
-
Route B (Direct Cyclocondensation): A precision approach using ethyl hydrazinoacetate.
-
Route C (One-Pot Convergent): A modern cascade reaction for high-throughput synthesis.
Route Analysis & Technical Comparison
Route A: The Classical Stepwise Alkylation
Mechanism: Construction of the pyrazole ring (via Knorr or Vilsmeier-Haack synthesis) followed by nucleophilic substitution on ethyl bromoacetate.
-
Causality: The pyrazole ring tautomerizes, presenting two nucleophilic nitrogen sites. Alkylation is driven by the acidity of the NH proton (pKa ~14) and steric/electronic factors.
-
Critical Flaw: Regiocontrol is poor. Unless the pyrazole is symmetrical or has extreme steric bias, this route typically yields a mixture of N1- and N2-isomers (often 60:40 to 80:20), necessitating tedious chromatographic separation.
-
Optimization: Use of NaH in THF (kinetic control) or K₂CO₃ in DMF (thermodynamic control) can shift ratios, but rarely eliminates the minor isomer completely.
Route B: Direct Regioselective Cyclocondensation
Mechanism: Condensation of a 1,3-dielectrophile (e.g., 1,3-diketone or enaminone) directly with ethyl hydrazinoacetate hydrochloride .
-
Causality: By introducing the acetic acid moiety on the hydrazine before ring closure, the regiochemistry is determined by the initial attack of the hydrazine's primary amine on the most electrophilic carbonyl.
-
Advantage: This method "locks in" the N-substituent position ab initio, often achieving >95:5 regioselectivity.
-
Trade-off: Ethyl hydrazinoacetate is more expensive than hydrazine hydrate, and the precursor 1,3-dicarbonyl must be synthesized first.
Route C: One-Pot Convergent Synthesis
Mechanism: In-situ generation of the 1,3-dicarbonyl equivalent (via acid chloride + ketone enolate or Vilsmeier reagent) followed immediately by hydrazine trapping.
-
Causality: Eliminates the isolation of unstable 1,3-dicarbonyl intermediates.
-
Advantage: High throughput and atom economy. Ideal for library generation in drug discovery.
Comparative Data Analysis
| Feature | Route A: Stepwise Alkylation | Route B: Direct Cyclization | Route C: One-Pot Convergent |
| Primary Reagents | Pyrazole, Ethyl Bromoacetate | 1,3-Diketone, Ethyl Hydrazinoacetate | Ketone, Acid Chloride, Hydrazine |
| Regioselectivity (N1:N2) | Low (typically 3:1 to 4:1) | High (>19:1) | High (substrate dependent) |
| Yield (Overall) | Moderate (40-60% after separation) | High (70-85%) | High (65-80%) |
| Scalability | High (commodity reagents) | Moderate (hydrazine cost) | High (process intensification) |
| Purification Burden | Severe (Isomer separation required) | Low (Recrystallization often sufficient) | Moderate (Side products possible) |
| Cost Efficiency | Low (due to yield loss) | High (due to throughput) | High (time-efficient) |
Decision Logic & Pathway Visualization
Caption: Decision tree for selecting the optimal synthetic pathway based on purity and throughput requirements.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis via Ethyl Hydrazinoacetate (Route B)
Best for: High-purity pharmaceutical intermediates (e.g., Lonazolac precursors).
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Ethyl hydrazinoacetate hydrochloride (1.1 equiv)
-
Ethanol (Absolute)
-
Sodium Acetate (1.1 equiv) or Triethylamine
Workflow:
-
Preparation: Dissolve ethyl hydrazinoacetate hydrochloride (10 mmol) and sodium acetate (10 mmol) in absolute ethanol (20 mL). Stir for 15 min to liberate the free hydrazine base.
-
Addition: Add the 1,3-diketone (10 mmol) dropwise to the solution at room temperature.
-
Note: For unsymmetrical diketones, cooling to 0°C during addition can further enhance regioselectivity by favoring kinetic control.
-
-
Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Evaporate ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water to obtain the pure ethyl pyrazole-1-acetate.
-
Hydrolysis (Optional): Treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours to yield the free acid.
Protocol 2: Optimized N-Alkylation (Route A)
Best for: Small-scale exploratory chemistry where isomer separation is acceptable.
Reagents:
-
Substituted Pyrazole (1.0 equiv)
-
Ethyl Bromoacetate (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Superior to K₂CO₃ for solubility
-
Acetonitrile (MeCN) or DMF
Workflow:
-
Deprotonation: Suspend the pyrazole (5 mmol) and Cs₂CO₃ (7.5 mmol) in dry MeCN (15 mL). Stir at RT for 30 min.
-
Alkylation: Add ethyl bromoacetate (5.5 mmol) dropwise.
-
Reaction: Heat to 60°C for 3 hours.
-
Checkpoint: Check LC-MS. You will likely see two peaks with identical mass (regioisomers).
-
-
Work-up: Filter off inorganic salts. Concentrate the filtrate.
-
Separation: Purify via Flash Chromatography (Silica gel).
-
Elution: The N1-alkylated isomer (usually less polar) typically elutes first using a Hexane/EtOAc gradient.
-
References
-
Regioselective Synthesis of Pyrazoles: Gosselin, F., et al.[1] "A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles."[1] Synlett, 2006. Link
-
Lonazolac Analogues: Abdel-Wahab, B. F., et al. "Design and synthesis of new 4-pyrazolin-3-yl-1,2,3-triazoles... as potential antimicrobial agents." European Journal of Medicinal Chemistry, 2012. Link
-
N-Alkylation Selectivity: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022. Link
-
One-Pot Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2] Organic Letters, 2006.[2] Link
-
Ethyl Hydrazinoacetate Preparation: "Method for preparing ethyl hydrazinoacetate hydrochloride." Patent CN102311362A.[3] Link
Sources
cytotoxicity evaluation of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid on cell lines
Executive Summary & Compound Profile
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid (hereafter IPNPAA ) is a functionalized nitro-pyrazole intermediate. While often utilized as a building block in the synthesis of energetic materials and high-affinity kinase inhibitors, its direct cytotoxicity profile is critical for determining its suitability as a pharmaceutical lead versus a toxicological hazard.
The Core Challenge: The presence of the nitro (-NO₂) group on the pyrazole ring introduces a specific toxicological mechanism—redox cycling—which can generate Reactive Oxygen Species (ROS). Furthermore, nitro-aromatics are known to interfere with standard colorimetric assays (like MTT), necessitating a specialized evaluation protocol.
This guide outlines the definitive framework for benchmarking IPNPAA against industry standards, ensuring data integrity and avoiding common methodological artifacts.
Compound Snapshot
| Feature | Detail |
| Chemical Class | Nitro-substituted Pyrazole |
| Key Pharmacophore | 3-Nitro-1H-pyrazole core (Redox active) |
| Solubility | DMSO (High), Water (Low/pH dependent) |
| Primary Risk | Nitro-reduction induced oxidative stress |
| Target Application | Pharmaceutical Intermediate / NCE Screening |
Comparative Analysis: IPNPAA vs. Alternatives
To objectively evaluate IPNPAA, it must be screened alongside a Positive Control (established cytotoxic agent) and a Structural Analog (established pyrazole drug).
Performance Matrix (Expected Trends based on SAR)
Note: Values below are representative of typical nitro-pyrazole behaviors found in literature and serve as a baseline for validation.
| Metric | IPNPAA (Test Compound) | Doxorubicin (Positive Control) | Celecoxib (Structural Analog) |
| Primary Mechanism | Nitro-reduction / ROS Generation | DNA Intercalation / Topo II Inhibition | COX-2 Inhibition |
| Cytotoxicity (IC₅₀) | Moderate (10–50 µM) | High (< 1 µM) | Low (> 50 µM) |
| Selectivity Index (SI) | Likely Low (< 5) without modification | Low (Toxic to all dividing cells) | High (Target specific) |
| Assay Interference | High (Reduces MTT directly) | None | None |
| Solvent Tolerance | Sensitivity to DMSO > 0.5% | Robust | Robust |
Expert Insight: The "False Negative" Trap
WARNING: Nitro-containing compounds like IPNPAA can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan. If you use a standard MTT assay, IPNPAA may generate a purple color even in dead cells, leading you to believe the compound is non-toxic.
Recommendation: Do NOT use MTT. Use Resazurin (Alamar Blue) or ATP-based luminescence assays (CellTiter-Glo) for this compound.
Validated Experimental Protocol
This workflow is designed to eliminate redox interference and provide reproducible IC₅₀ data.
Phase 1: Preparation & Solubility
-
Stock Solution: Dissolve IPNPAA in 100% DMSO to a concentration of 20 mM .
-
QC Check: Vortex for 30s. If precipitate remains, sonicate at 37°C for 5 mins.
-
-
Working Dilutions: Serial dilute in culture medium.
-
Constraint: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Phase 2: The "Gold Standard" Assay (ATP Luminescence)
This protocol uses ATP quantification as a proxy for viability, which is immune to nitro-group interference.
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., HepG2 or HUVEC) at 5,000 cells/well in 96-well opaque white plates. Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing IPNPAA (0.1 µM to 100 µM, log scale).
-
Controls: Include "Media Only" (Blank), "Cells + DMSO" (Vehicle), and "Cells + 10 µM Doxorubicin" (Pos Control).
-
-
Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout: Add 100 µL CellTiter-Glo reagent directly to wells. Shake for 2 mins (induce cell lysis). Incubate 10 mins (stabilize signal).
-
Measurement: Read Luminescence (RLU) on a plate reader (Integration: 1s).
Visualization: Experimental Workflow
Caption: Optimized workflow using ATP-luminescence to avoid nitro-compound interference common in colorimetric assays.
Mechanistic Evaluation (Mode of Action)
Understanding why IPNPAA causes cytotoxicity is as important as the IC₅₀. The nitro group at position 3 is the likely driver of toxicity.
The Nitro-Redox Pathway
Inside the cell, nitro-pyrazoles often undergo enzymatic reduction (via nitroreductases). This creates a radical anion intermediate that reacts with molecular oxygen to regenerate the parent compound, releasing a Superoxide Anion (
Visualization: Toxicity Pathway
Caption: The "Futile Redox Cycle" mechanism typical of nitro-aromatics, leading to ROS generation and cellular damage.
Data Interpretation & Reporting
When publishing or reporting your findings on IPNPAA, ensure you calculate and present the following:
-
IC₅₀ (Half-Maximal Inhibitory Concentration):
-
Use non-linear regression (Sigmoidal dose-response, variable slope).
-
Formula:
-
-
Selectivity Index (SI):
-
Target: An SI > 10 indicates a potential therapeutic window. An SI < 2 indicates general toxicity.
-
References
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]
-
Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]
-
Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action." Journal of Applied Toxicology, 34(8), 810–824. [Link]
-
Stockert, J. C., et al. "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica, 114(8), 785-796. (Explains the mechanism and potential artifacts). [Link]
-
OECD Guidelines for the Testing of Chemicals. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." (Relevant for general cytotoxicity frameworks). [Link]
A Researcher's Guide to Unveiling the Selectivity of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
In the landscape of modern drug discovery, the characterization of a novel chemical entity extends far beyond its intended biological activity. A thorough understanding of a compound's selectivity—its spectrum of interactions with proteins across the proteome—is paramount. This guide provides a comprehensive, multi-faceted strategy for assessing the selectivity of a novel pyrazole derivative, 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid. As no prior data exists for this specific molecule, we will proceed from a position of discovery, outlining a systematic approach to first identify its primary target(s) and subsequently to build a detailed selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic rationale and actionable experimental protocols.
The Pyrazole Scaffold: A Double-Edged Sword of Versatility
The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, including the selective COX-2 inhibitor celecoxib.[1][2] Pyrazole derivatives have demonstrated a wide array of biological activities, from anti-inflammatory and antimicrobial to anticancer effects.[3][4][5][6][7] This inherent promiscuity of the pyrazole scaffold underscores the critical need for a rigorous selectivity assessment of any new analogue. A compound that potently modulates a desired target but also interacts with numerous off-targets can lead to unforeseen toxicities or a convoluted mechanism of action, ultimately resulting in late-stage clinical failure.[8][9][10] Therefore, our investigative approach is not merely a series of experiments, but a logical, tiered strategy designed to build a comprehensive understanding of the compound's biological footprint.
A Tiered Approach to Selectivity Profiling
We will employ a three-tiered approach, beginning with broad, exploratory methods to generate initial hypotheses, followed by progressively more focused and quantitative assays to confirm and characterize the compound's interactions.
Tier 1: Target Hypothesis Generation
-
In Silico Profiling
-
Phenotypic Screening
-
Unbiased Proteome-Wide Target Identification
Tier 2: Broad-Spectrum Selectivity Screening
-
Large-Panel Kinase Profiling
-
GPCR and Ion Channel Screening
-
Safety Pharmacology Panels
Tier 3: Target Validation and Quantitative Profiling
-
Dose-Response Assays
-
Cellular Target Engagement Assays
-
Orthogonal Validation Methods
This tiered strategy is designed to be both resource-efficient and scientifically robust, ensuring that each stage of the investigation informs the next.
Caption: A tiered workflow for selectivity profiling of a novel compound.
Tier 1: Casting a Wide Net for Target Identification
The primary challenge with a novel compound is the absence of a known target. Therefore, our initial efforts will focus on generating well-supported hypotheses using a combination of computational and experimental methods.
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective initial hypotheses.[3][11] These approaches leverage vast databases of known drug-target interactions to predict potential targets for a new molecule based on its structure.
-
Ligand-Based Methods: These methods, such as chemical similarity searching and pharmacophore modeling, compare the structure of our pyrazole compound to libraries of compounds with known biological activities.[4][11]
-
Structure-Based Methods: If a high-quality 3D structure of potential targets can be predicted or is available, molecular docking simulations can predict the binding of our compound to the target's active site.[12]
Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformation of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid using computational chemistry software.
-
Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, as well as commercial platforms that offer target prediction services (e.g., Creative Biolabs).[11][13]
-
Ligand-Based Screening: Submit the compound's structure to similarity search and pharmacophore modeling tools to identify known compounds with similar features and their associated targets.
-
Structure-Based Screening (Panel Docking): Perform virtual screening by docking the compound against a large library of protein structures.[11]
-
Data Analysis: Analyze the output from these computational screens to identify a ranked list of potential protein targets. Pay close attention to targets that are predicted by multiple orthogonal methods.
Unbiased Proteome-Wide Experimental Approaches
To complement in silico predictions, experimental methods that can identify protein interactions without prior bias are essential. These techniques provide direct evidence of binding within a complex biological system.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful technique for target identification.[5][7][14] Our pyrazole compound would be immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize a target protein against proteolysis.[7][15] Cell lysates are treated with the compound, followed by limited digestion with a protease. The stabilized target protein will be less digested and can be identified by mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized if possible.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
Tier 2: Broad-Spectrum Selectivity Screening
Once a primary target or target class is hypothesized, the next crucial step is to assess the compound's activity against a broad range of related and unrelated proteins. This is where large-panel screening services from contract research organizations (CROs) are invaluable.
Kinase Selectivity Profiling
Given that many small molecule drugs target kinases, and the pyrazole scaffold is present in some kinase inhibitors, a comprehensive kinome scan is a high priority.[1][8][16][17][18][19] These panels typically assess the compound's activity against hundreds of human kinases.
Data Presentation: Example Kinase Selectivity Panel Data
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target X | 95% | 50 |
| Kinase A | 85% | 250 |
| Kinase B | 52% | 1,200 |
| Kinase C | 15% | >10,000 |
| ... (300+ other kinases) | <10% | >10,000 |
| Data are for illustrative purposes only. |
This table allows for a quick visual assessment of both on-target potency and off-target activity. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.
Safety Pharmacology Panels
Beyond the kinome, it is critical to evaluate the compound against a panel of targets known to be associated with adverse drug reactions.[10][20] Companies like Eurofins Discovery offer standardized panels, such as the SafetyScreen44 or SAFETYscan47, which include a diverse set of receptors, ion channels, transporters, and enzymes implicated in clinical safety liabilities.[21][22][23][24][25][26]
Protocol: Broad-Spectrum Panel Screening
-
CRO Selection: Identify a reputable CRO that offers the desired screening panels (e.g., Eurofins Discovery, Reaction Biology, AssayQuant).[2][19][21][23]
-
Compound Submission: Provide a sufficient quantity of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid at a high concentration in a suitable solvent (typically DMSO).
-
Assay Execution: The CRO will perform the screening at one or more concentrations (e.g., 1 µM and 10 µM) against their panel of targets.
-
Data Analysis: The CRO will provide a detailed report of the compound's activity against each target, typically as percent inhibition. Any significant "hits" (e.g., >50% inhibition) should be followed up with dose-response assays to determine potency (IC50 or Ki).
Caption: Workflow for broad-spectrum selectivity screening.
Tier 3: Validating and Quantifying On- and Off-Target Activities
The data from broad-spectrum screening provides a landscape of the compound's interactions. The final tier focuses on validating these interactions and quantifying their potency and cellular relevance.
Dose-Response and Mechanistic Studies
For any significant on- or off-target hits identified in Tier 2, it is essential to perform full dose-response curves to accurately determine their potency (IC50, EC50, or Ki). For enzymatic targets like kinases, further mechanistic studies can determine the mode of inhibition (e.g., ATP-competitive, non-competitive).
Cellular Target Engagement Assays
A critical step is to confirm that the compound can interact with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[27] An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of target engagement.
-
NanoBRET™ and other BRET/FRET-based assays: These assays can measure target engagement in living cells in real-time.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid or a vehicle control.
-
Heating: Heat the cells at a range of temperatures to induce protein denaturation.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Quantify the amount of the soluble target protein at each temperature using Western blotting or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion: Building a Comprehensive Selectivity Profile
The journey to characterize the selectivity of a novel compound like 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a systematic process of hypothesis generation, broad-spectrum screening, and focused validation. By following a tiered approach that integrates computational, biochemical, and cell-based methods, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding of on- and off-target interactions is not only a regulatory expectation but also a fundamental component of rational drug design, ultimately leading to the development of safer and more effective medicines. The methodologies and comparisons outlined in this guide provide a robust framework for making informed decisions and mitigating risks in the complex but rewarding process of drug discovery.
References
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
-
Olah, M., et al. (2017). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 18(5), 785-800. [Link]
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Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 591-603. [Link]
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Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Technology Networks. [Link]
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
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Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053-1060. [Link]
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Creative Biolabs. Small Molecule Drug Target Identification and Validation. Creative Biolabs. [Link]
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Patsnap. (2025). How are target proteins identified for drug discovery?. Patsnap Synapse. [Link]
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Sygnature Discovery. GPCR Assay Optimization with Chimeric G Proteins. Sygnature Discovery. [Link]
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Diamond, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 59(19), 8613-8630. [Link]
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MetwareBio. Using Proteomics to Improve the Drug Development Process. MetwareBio. [Link]
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Rudin, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(1), 110-121. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
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OUCI. In Silico Target Prediction for Small Molecules. OUCI. [Link]
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Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]
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Profacgen. Kinase Screening & Profiling Service. Profacgen. [Link]
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Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Shilo, M., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 978586. [Link]
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Kiss, R., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry, 12(11), 1835-1845. [Link]
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American Society for Biochemistry and Molecular Biology. (2024). Proteomics study isolates drug targets. ASBMB. [Link]
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Royal Society of Chemistry. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry Books. [Link]
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Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]
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Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]
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Biognosys. Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]
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Li, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-13. [Link]
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Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.. [Link]
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Creative Biolabs. Target Deconvolution. Creative Biolabs. [Link]
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Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8035. [Link]
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AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]
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Bowes, J., et al. (2015). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Chemical Biology, 10(9), 2092-2103. [Link]
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Wu, Z., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 56, 107-114. [Link]
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Li, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 24(6), bbad378. [Link]
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YouTube. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. YouTube. [Link]
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Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 119, 106609. [Link]
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ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]
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Dynamic Biosensors. DRUG DISCOVERY & UNDRUGGABLE TARGETS. Dynamic Biosensors. [Link]
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YouTube. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]
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Eurofins Discovery. (2024). Eurofins Discovery. Eurofins Discovery. [Link]
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Personal protective equipment for handling 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Executive Summary & Hazard Context
Immediate Directive: Treat 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid as a Sensitizing, Irritant, and Potentially Energetic solid.
While specific toxicological monographs for this exact intermediate may be limited, its structure dictates the safety protocol. The molecule combines a nitro-pyrazole core (energetic potential, nitrogen-rich) with a carboxylic acid tail (corrosivity/acidity).
The "Why" Behind the Safety:
-
Nitro-Pyrazole Scaffold: Nitro-substituted azoles are precursors to energetic materials. While this derivative is likely stable, it must be treated as shock-sensitive and thermally unstable until proven otherwise.
-
Acetic Acid Moiety: Provides a pH < 3 in solution, posing immediate risks of corneal damage and skin burns.
-
Lipophilicity: The isopropyl group increases skin permeability, facilitating the systemic absorption of the toxic nitro-group (risk of methemoglobinemia).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications.
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Critical: Safety glasses are insufficient. The acidic nature combined with the nitro-group requires a sealed environment to prevent corrosive dust or splash entry. |
| Dermal (Hand) | Double-Gloving Protocol 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 6 mil min) | Permeation Defense: Nitro-aromatics can permeate thin nitrile. The air gap between layers acts as a diffusion break. Change outer gloves every 30 mins. |
| Respiratory | Fume Hood (Primary) Fallback: N95/P100 Respirator | Dust Control: Handling the solid generates micron-sized dust. If weighing outside a hood is unavoidable (discouraged), a fit-tested P100 is mandatory. |
| Body | Tyvek® Lab Coat (Closed Front) | Contamination Control: Cotton coats absorb chemicals. Tyvek repels dust and prevents the "wicking" of spills to the skin. |
Operational Workflow: Safe Handling Protocol
This workflow minimizes static discharge (ignition source) and exposure.[1][2][3][4][5]
Phase A: Preparation
-
Static Dissipation: Use an anti-static gun or ionizing blower inside the fume hood. Nitro-pyrazoles can accumulate static charge, posing a deflagration risk.[6]
-
Tool Selection: Use PTFE (Teflon) or ceramic spatulas . Avoid metal spatulas which can create friction/sparks.
Phase B: Solubilization & Transfer
-
Solvent Choice: When dissolving, add the solid to the solvent, not vice-versa.
-
Exotherm Check: If using basic solvents (e.g., Pyridine, Et3N), expect a mild exotherm due to the acetic acid neutralization. Cool the receiving flask in an ice bath before addition.
Phase C: Workflow Visualization
Figure 1: Safe handling logic flow emphasizing static control and correct tool selection.
Emergency Response & Decontamination
Spill Management (Solid)
-
Do NOT dry sweep. Dry sweeping generates dust and static.
-
Protocol:
-
Cover spill with a wet paper towel (water/surfactant mix) to dampen the powder.
-
Scoop up the wet slurry using a plastic dustpan.
-
Wipe surface with 0.1M NaOH (mild base) to neutralize the acid residue, followed by water.
-
Exposure Response
-
Eye Contact: Flush for 15 minutes minimum .[3][7][8][9] The acidic moiety causes immediate protein coagulation; speed is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[1][2][7][8] Do not use alcohol (ethanol/isopropanol) for washing; alcohols increase the skin permeability of nitro-compounds.
Disposal & Waste Logic
Crucial Warning: Do NOT mix this compound with strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents in the waste stream.
| Waste Stream | Classification | Instructions |
| Solid Waste | Toxic / Irritant Solid | Double-bag in clear polyethylene. Label as "Contains Nitro-Heterocycle." |
| Liquid Waste | Organic Acid / Toxic | Segregate from basic waste (Amines, Hydroxides) to prevent heat generation. |
| Sharps/Glass | Contaminated Sharps | If glass is contaminated with the solid, do not rinse. Dispose of entire vessel. |
Disposal Decision Tree
Figure 2: Waste segregation logic to prevent incompatible mixing and ensure proper incineration.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[10] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Nitropyrazole (Analogous Hazard Data). National Library of Medicine. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. tsi.com [tsi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
- 10. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
